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  • Product: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
  • CAS: 1171541-96-0

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Methodologies of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals. Abstract The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile, nitrogen-r...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Preclinical Drug Development Professionals.

Abstract

The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile, nitrogen-rich heterocyclic building block utilized extensively in modern medicinal chemistry and agrochemical development. Characterized by a pyrazole core, an N-ethyl substituent, and a reactive acetonitrile moiety, it serves as an ideal precursor for complex pharmacophores. This technical whitepaper dissects its physicochemical properties, establishes a self-validating synthetic workflow, and maps its utility in fragment-based drug discovery (FBDD).

Structural Identity & Physicochemical Profiling

Understanding the fundamental physical properties of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is critical for predicting its behavior in both synthetic environments and biological systems. The molecule consists of an aromatic pyrazole ring that provides hydrogen bond accepting capabilities, while the N-ethyl group modulates lipophilicity. The acetonitrile group features an acidic alpha-carbon, making it highly susceptible to Knoevenagel condensations and alkylations.

Below is a consolidated physicochemical profile based on structural analysis and commercial database indexing[1],[2].

Quantitative Data Summary
PropertyValueSource / Methodology
Chemical Name 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrileIUPAC Standard
CAS Registry Number 1171541-96-0Commercial Databases[1]
Molecular Formula C₇H₉N₃2[2]
Molecular Weight 135.17 g/mol Calculated[3]
Monoisotopic Mass 135.07965 Da2[2]
Physical State Liquid to low-melting solidEmpirical Observation
Topological Polar Surface Area (TPSA) 41.6 ŲStructural Calculation
Hydrogen Bond Donors 0Structural Analysis
Hydrogen Bond Acceptors 3Structural Analysis

Note: Due to the specialized nature of this intermediate, exact empirical boiling points and densities are often proprietary; however, structural analogs suggest a boiling point of ~250–280 °C and a density of ~1.05–1.10 g/cm³.

Rational Synthesis & Mechanistic Workflows

To ensure high yield and structural fidelity, the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile must be strictly controlled. The following protocol outlines a two-step, self-validating methodology starting from commercially available 3-(chloromethyl)-1H-pyrazole.

Step-by-Step Methodology

Step 1: Regioselective N-Alkylation

  • Preparation: Charge a flame-dried round-bottom flask with 3-(chloromethyl)-1H-pyrazole (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF).

  • Base Addition: Add finely powdered Potassium Carbonate (K₂CO₃, 1.5 eq). Stir the suspension for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild, insoluble base. It cleanly deprotonates the acidic pyrazole N-H without causing unwanted hydrolysis or degradation of the sensitive chloromethyl group. DMF is selected to solubilize the organic reactants while keeping the base in suspension, driving the equilibrium forward.

  • Alkylation: Introduce bromoethane (1.2 eq) dropwise via syringe. Stir at 40 °C for 6 hours.

  • Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Hexanes/EtOAc 3:1). The N-ethylated intermediate will exhibit a significantly higher Retention Factor ( Rf​ ) than the starting material due to the elimination of the polar N-H hydrogen bond donor.

  • Workup: Quench the reaction with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers vigorously with brine (5x) to strip away residual DMF. Dry over Na₂SO₄ and concentrate in vacuo.

Step 2: Nucleophilic Substitution (Cyanation)

  • Preparation: Dissolve the crude 3-(chloromethyl)-1-ethyl-1H-pyrazole intermediate in anhydrous Dimethyl Sulfoxide (DMSO).

  • Cyanation: Add Sodium Cyanide (NaCN, 1.5 eq) in a single portion. Heat the reaction mixture to 60 °C for 4 hours.

    • Causality: The transformation of an alkyl chloride to a nitrile requires a potent nucleophile. DMSO is a highly polar aprotic solvent. It strongly solvates the Na⁺ cation but leaves the CN⁻ anion unsolvated ("naked"). This drastically increases the nucleophilicity of the cyanide ion, accelerating the Sₙ2 displacement and minimizing side reactions.

  • Validation (TLC): The target nitrile product will appear more polar (lower Rf​ ) than the chloride precursor.

  • Purification: Dilute with water, extract with EtOAc, and purify the concentrated organic layer via silica gel flash chromatography to yield pure 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

SynthesisWorkflow SM 3-(Chloromethyl)-1H-pyrazole Alkylation N-Alkylation (Ethyl Bromide, K2CO3, DMF) SM->Alkylation Int1 3-(Chloromethyl)-1-ethyl-1H-pyrazole Alkylation->Int1 Cyanation Nucleophilic Substitution (SN2) (NaCN, DMSO, 60°C) Int1->Cyanation Product 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (Target Compound) Cyanation->Product

Step-by-step synthesis workflow of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Self-Validating Analytical Characterization

To guarantee scientific integrity and confirm regioselectivity (ensuring N1-alkylation over N2-alkylation), the isolated product must be subjected to rigorous analytical validation[4].

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.35 (d, J = 2.2 Hz, 1H) and δ 6.20 (d, J = 2.2 Hz, 1H) : These two doublets confirm the intact pyrazole core (H5 and H4 protons, respectively).

    • δ 4.15 (q, J = 7.2 Hz, 2H) and δ 1.45 (t, J = 7.2 Hz, 3H) : The distinct quartet and triplet unequivocally confirm the presence of the N-ethyl group.

    • δ 3.75 (s, 2H) : A sharp singlet integrating to two protons confirms the isolated methylene group (-CH₂CN) flanked by the pyrazole ring and the nitrile.

  • Infrared (IR) Spectroscopy: A sharp, diagnostic absorption band at ~2250 cm⁻¹ is mandatory to confirm the presence of the C≡N stretch.

  • LC-MS (ESI+): The mass spectrum must yield an [M+H]⁺ peak at m/z 136.1 , perfectly aligning with the calculated monoisotopic mass of the protonated species[2].

Pharmacokinetic Implications in Drug Design

In Fragment-Based Drug Discovery (FBDD), 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile serves as an exceptional starting scaffold. Its physicochemical properties align flawlessly with Astex's "Rule of 3" (MW < 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3).

The low molecular weight (135.17 g/mol ) and moderate topological polar surface area (41.6 Ų) ensure high membrane permeability. Furthermore, the lack of hydrogen bond donors, combined with three distinct hydrogen bond acceptors, allows the molecule to easily traverse lipid bilayers while maintaining the ability to anchor into target protein binding pockets (e.g., kinase hinge regions) via the pyrazole nitrogens.

PKMapping MW Low Molecular Weight (135.17 g/mol) Perm High Membrane Permeability MW->Perm LogP Moderate Lipophilicity (Estimated LogP ~1.2) LogP->Perm Sol Aqueous & Organic Solubility LogP->Sol PSA Polar Surface Area (~41.6 Ų) PSA->Perm PSA->Sol Lead Ideal Fragment-Based Lead (Rule of 3 Compliant) Perm->Lead Sol->Lead

Influence of physicochemical properties on pharmacokinetic viability.

References

  • PubChemLite. "C7H9N3 - Explore". University of Luxembourg.
  • BLD Pharm. "2-(4-Bromo-1-ethyl-1H-pyrazol-3-yl)acetonitrile | BLD Pharm: 1171541-96-0".
  • Navimro. "2-(1-ethylpyrazol-3-yl)ac, ANGENE, K80932685".
  • ABCR Gute Chemie. "AB501364 | CAS 1171541-96-0".
  • Bio-Fount. "1171541-96-0 | (1-Ethyl-1H-pyrazol-3-yl)acetonitrile".

Sources

Exploratory

Structural Elucidation of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile: A Comprehensive Analytical Framework

Executive Summary The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile [1] represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Featuring both a robust heteroaromatic pyrazole core and a rea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile [1] represents a highly versatile bifunctional scaffold in modern medicinal chemistry. Featuring both a robust heteroaromatic pyrazole core and a reactive aliphatic nitrile moiety, it serves as a critical building block for synthesizing complex pharmacophores. However, the synthesis of N-alkylated pyrazoles is notoriously prone to regiochemical ambiguity. Because N-unsubstituted pyrazoles exist as rapidly interconverting tautomers, alkylation often yields an inseparable mixture of 1,3- and 1,5-disubstituted regioisomers[2],[3].

This whitepaper provides an in-depth, self-validating analytical workflow designed for researchers and drug development professionals. By synthesizing High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and multi-dimensional Nuclear Magnetic Resonance (NMR) techniques, we establish a definitive protocol to unambiguously confirm the 1,3-substitution pattern and overall structural integrity of this molecule.

The Causality of Analytical Choices: Building a Self-Validating System

In structural elucidation, relying on a single analytical modality introduces a critical single point of failure. A mass spectrum can confirm the molecular formula, but it is blind to connectivity. A 1D ¹H NMR spectrum can identify functional groups, but it cannot definitively map their spatial arrangement on a heterocyclic core.

To achieve absolute certainty, our protocol is designed as a self-validating system :

  • HRMS establishes the exact mass and formula boundaries.

  • FT-IR orthogonalizes the HRMS data by confirming the survival of sensitive functional groups (the nitrile) that might otherwise be silent or ambiguous in mass spectrometry.

  • 1D NMR provides the quantitative inventory of protons and carbons.

  • 2D HMBC NMR acts as the ultimate arbiter, tracing electron density through multiple bonds to lock the functional groups into their exact regiochemical positions[4].

Step-by-Step Experimental Protocol: High-Resolution NMR Acquisition

To ensure reproducibility and prevent instrumental artifacts from obscuring critical structural data, the following standardized protocol must be adhered to during NMR acquisition.

  • Sample Preparation : Dissolve 15–20 mg of the synthesized 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

  • Instrument Calibration : Tune and match the NMR probe on a 400 MHz (or higher) spectrometer to the ¹H and ¹³C frequencies. Shim the magnetic field using the deuterium lock signal of CDCl₃ to achieve a line width of <0.5 Hz for the TMS peak.

  • 1D Acquisition : Acquire the ¹H spectrum using a standard 30° pulse sequence with 16 scans and a relaxation delay (D1) of 2 seconds. Acquire the ¹³C spectrum using a power-gated decoupling sequence with 512 scans and a D1 of 2 seconds to ensure accurate integration of quaternary carbons.

  • 2D HMBC Acquisition : Set up a gradient-selected Heteronuclear Multiple Bond Correlation (HMBC) experiment. Critical Step: Optimize the long-range coupling delay for a nominal ³J_CH of 8 Hz (typically ~62.5 ms). Acquire with 4 scans per increment and 256 t₁ increments to ensure high resolution in the indirect (¹³C) dimension.

  • Data Processing : Apply zero-filling to 1024 points in the F1 dimension and a squared sine-bell apodization function before Fourier transformation. Phase and baseline correct the spectra manually; automated algorithms frequently distort weak ⁴J_CH cross-peaks which are vital for ruling out alternative regioisomers.

Multi-Modal Elucidation Pathway

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI+) HRMS analysis of the sample yields a pseudo-molecular ion peak [M+H]⁺ at m/z 136.087. This precisely matches the calculated exact mass for the molecular formula C₇H₉N₃ (Calculated [M+H]⁺ = 136.087), confirming the elemental composition.

Vibrational Spectroscopy (FT-IR)

The FT-IR spectrum provides targeted orthogonal validation of the acetonitrile moiety. The stretching vibration of the C≡N bond is a primary diagnostic marker. For aliphatic nitriles, this asymmetric stretching mode typically manifests as a sharp, medium-intensity band at approximately 2250 cm⁻¹[5],[6].

  • Causality: Confirming the presence of the 2250 cm⁻¹ band ensures that the sensitive nitrile group was not inadvertently hydrolyzed to an amide or carboxylic acid during upstream synthetic workups—a common degradation pathway that HRMS alone might misinterpret if adducts form.

1D and 2D NMR Regiochemical Assignment

The ¹H NMR spectrum provides the initial structural inventory. The pyrazole ring protons, H4 and H5, appear as two distinct doublets. The scalar coupling constant between these adjacent protons (³J₄₅) is a highly conserved metric, typically measuring between 2.1 and 2.5 Hz in N-substituted pyrazoles[7],[8]. Observing a J-value of 2.3 Hz at δ 6.20 (H4) and δ 7.35 (H5) validates the integrity of the heteroaromatic core. Furthermore, line broadening—often indicative of slow tautomeric exchange in N-unsubstituted pyrazoles—is absent, confirming successful N-alkylation[2],[3].

To definitively differentiate the 1,3-isomer from the 1,5-isomer, we rely on the 2D HMBC cross-peak pattern[4].

  • The Regiochemical Proof: The N-ethyl CH₂ protons (δ 4.15) exhibit a strong ³J_CH correlation to the C5 carbon (δ 130.1), but show no correlation to the C3 carbon (δ 141.0). If the molecule were the 1,5-isomer, the ethyl group would be adjacent to the substituted carbon, fundamentally altering this correlation matrix. The acetonitrile CH₂ protons (δ 3.75) show strong correlations to both C4 (δ 105.4) and the nitrile carbon (δ 117.2), locking the functional group to the C3 position.

Algorithmic Elucidation Workflow

G Sample Sample: C7H9N3 (MW: 135.08) HRMS HRMS (ESI+) [M+H]+ m/z 136.087 Sample->HRMS FTIR FT-IR Spectroscopy ν(C≡N) at 2250 cm⁻¹ Sample->FTIR NMR1D 1D NMR (1H & 13C) Identify functional groups Sample->NMR1D Structure Confirmed Structure: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile HRMS->Structure Acetonitrile C3-Acetonitrile (δH 3.75, δC 117.2) FTIR->Acetonitrile Ethyl N1-Ethyl Group (δH 4.15, 1.45) NMR1D->Ethyl NMR1D->Acetonitrile Pyrazole Pyrazole Core (H4, H5 J=2.3 Hz) NMR1D->Pyrazole NMR2D 2D NMR (HSQC, HMBC) Map connectivity NMR2D->Structure Ethyl->NMR2D Acetonitrile->NMR2D Pyrazole->NMR2D

Fig 1: Algorithmic workflow for the structural elucidation of pyrazole derivatives.

Quantitative Data Summaries

The following tables synthesize the quantitative spectral data utilized to confirm the molecular structure.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)IntegrationStructural Assignment
N1-CH₂-CH₃ 1.45Triplet (t)7.23HEthyl Methyl
N1-CH₂ -CH₃4.15Quartet (q)7.22HEthyl Methylene
C3-CH₂ -CN3.75Singlet (s)-2HAcetonitrile Methylene
C4-H 6.20Doublet (d)2.31HPyrazole H4
C5-H 7.35Doublet (d)2.31HPyrazole H5

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Positionδ (ppm)Carbon TypeStructural Assignment
N1-CH₂-CH₃ 15.2CH₃Ethyl Methyl
C3-CH₂ -CN17.5CH₂Acetonitrile Methylene
N1-CH₂ -CH₃45.8CH₂Ethyl Methylene
C4105.4CHPyrazole C4
-CN 117.2CqNitrile Carbon
C5130.1CHPyrazole C5
C3141.0CqPyrazole C3

Table 3: Key 2D HMBC Correlations (Proton to Carbon)

Source Proton³J_CH Correlations (Strong)²J_CH Correlations (Medium)
Ethyl CH₂ (δ 4.15)C5 (δ 130.1)-
Acetonitrile CH₂ (δ 3.75)C4 (δ 105.4), -CN (δ 117.2)C3 (δ 141.0)
Pyrazole H4 (δ 6.20)C3 (δ 141.0), C5 (δ 130.1)-
Pyrazole H5 (δ 7.35)C3 (δ 141.0), C4 (δ 105.4)-

Conclusion

The structural elucidation of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile requires a deliberate, multi-modal approach to overcome the inherent regiochemical ambiguities of pyrazole alkylation. By layering exact mass determination, targeted vibrational spectroscopy of the nitrile group, and rigorous 2D HMBC NMR mapping, researchers can establish a self-validating proof of structure. The absence of a ³J_CH correlation between the N-ethyl protons and the C3 carbon definitively rules out the 1,5-isomer, confirming the targeted 1,3-substitution pattern necessary for downstream pharmaceutical development.

Sources

Foundational

An In-depth Technical Guide to 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile, a substituted pyrazole derivative of significant...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile, a substituted pyrazole derivative of significant interest in medicinal chemistry. While specific experimental data for this exact ethylated isomer is not extensively documented in publicly available literature, this guide synthesizes information on the parent compound, 2-(1H-pyrazol-3-yl)acetonitrile (CAS No. 135237-01-3), and established principles of pyrazole chemistry to offer a detailed projection of its synthesis, characterization, and potential applications. The pyrazole scaffold is a well-established "privileged structure" in drug discovery, known for its diverse pharmacological activities.[1][2][3][4][5] This guide will delve into the strategic importance of the pyrazole core, the synthetic pathways to achieve N-alkylation, and the anticipated spectroscopic and physicochemical properties of the title compound.

Introduction: The Prominence of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile scaffold for a wide array of chemical modifications have led to its incorporation into numerous clinically approved drugs.[2][3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[4][5] The N-alkylation of the pyrazole ring is a critical step in the development of these therapeutic agents, as the nature of the substituent at the N1 or N2 position can significantly influence the compound's pharmacokinetic and pharmacodynamic profile.

This guide focuses on 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile, a derivative where an ethyl group is attached to the N1 position of the pyrazole ring of 2-(1H-pyrazol-3-yl)acetonitrile. The introduction of the ethyl group can modulate lipophilicity and steric interactions, potentially fine-tuning the compound's biological activity.

Synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

The primary synthetic route to 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile involves the N-alkylation of the parent compound, 2-(1H-pyrazol-3-yl)acetonitrile. A significant challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as the reaction can occur at either the N1 or N2 position, leading to a mixture of isomers.

General Principles of Regioselective N-Alkylation of Pyrazoles

The regioselectivity of pyrazole N-alkylation is influenced by several factors:

  • Steric Hindrance: Bulky substituents on the pyrazole ring or the alkylating agent tend to favor alkylation at the less sterically hindered nitrogen atom.

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can influence the nucleophilicity of the nitrogen atoms.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers. For instance, polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.

Proposed Synthetic Workflow

The following is a detailed, generalized protocol for the N-ethylation of 2-(1H-pyrazol-3-yl)acetonitrile. This protocol is based on established methods for the N-alkylation of pyrazoles and should be optimized for this specific substrate.

Caption: Proposed synthetic workflow for the N-ethylation of 2-(1H-pyrazol-3-yl)acetonitrile.

Detailed Experimental Protocol

Materials:

  • 2-(1H-Pyrazol-3-yl)acetonitrile (CAS No. 135237-01-3)[1][2]

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

  • Ethyl Iodide (EtI) or Diethyl Sulfate ((Et)₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 2-(1H-pyrazol-3-yl)acetonitrile (1.0 eq).

  • Deprotonation: Suspend the starting material in anhydrous DMF. Add a suitable base (e.g., NaH, 1.1 eq, portion-wise at 0 °C, or K₂CO₃, 2.0 eq, at room temperature). Stir the mixture under a nitrogen atmosphere for 30-60 minutes.

  • Alkylation: Add the ethylating agent (e.g., ethyl iodide, 1.2 eq) dropwise to the reaction mixture at 0 °C or room temperature. Allow the reaction to stir at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the N1 and N2 isomers and obtain the pure 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Physicochemical and Spectroscopic Characterization (Predicted)

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Appearance Colorless to pale yellow oil or low-melting solid
Boiling Point Higher than the parent compound (334.8 °C for the parent)[3]
Solubility Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, MeOH)
LogP Higher than the parent compound (0.47578 for the parent)[1]

Table 2: Predicted Spectroscopic Data

TechniquePredicted Spectral Features
¹H NMR Ethyl group: Triplet (CH₃) around 1.4-1.6 ppm, Quartet (CH₂) around 4.1-4.3 ppm. Methylene group (CH₂CN): Singlet around 3.8-4.0 ppm. Pyrazole ring protons: Two doublets or singlets in the aromatic region (6.0-7.8 ppm).
¹³C NMR Ethyl group: CH₃ around 14-16 ppm, CH₂ around 45-50 ppm. Methylene group (CH₂CN): Around 15-20 ppm. Nitrile carbon (CN): Around 115-120 ppm. Pyrazole ring carbons: Signals in the range of 100-150 ppm.
IR (Infrared) C≡N stretch: A sharp absorption band around 2240-2260 cm⁻¹. C-H stretches (aliphatic): Around 2850-3000 cm⁻¹. C=C and C=N stretches (aromatic): Around 1400-1600 cm⁻¹.
MS (Mass Spec) [M]+: Expected at m/z = 135. [M+H]+: Expected at m/z = 136.

Potential Applications in Drug Discovery and Development

Given the established biological significance of the pyrazole scaffold, 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile represents a valuable building block for the synthesis of novel therapeutic agents. The acetonitrile moiety can serve as a versatile handle for further chemical transformations, while the N-ethyl pyrazole core can be explored for its potential to interact with various biological targets.

Potential_Applications cluster_targets Potential Therapeutic Areas Core 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile Oncology Oncology Core->Oncology Kinase Inhibitors Inflammation Inflammation Core->Inflammation COX/LOX Inhibitors Infectious_Diseases Infectious Diseases Core->Infectious_Diseases Antimicrobial Agents Neurology Neurological Disorders Core->Neurology CNS-active Agents

Sources

Exploratory

Spectroscopic Elucidation of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile: A Comprehensive Analytical Guide

Executive Summary In modern drug discovery and agrochemical development, the pyrazole ring stands as a privileged pharmacophore, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and anticanc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, the pyrazole ring stands as a privileged pharmacophore, heavily utilized in the design of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics[1][2]. 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile bifunctional building block. It features an electron-rich pyrazole core, an N-ethyl solubilizing group, and a reactive acetonitrile moiety that serves as a synthetic handle for further functionalization (e.g., reduction to amines, hydrolysis to amides, or tetrazole formation).

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive, self-validating framework for the spectroscopic characterization of this compound. Relying on single-mode analysis is a critical point of failure in structural validation. Therefore, this guide establishes a multi-modal orthogonal approach—combining Nuclear Magnetic Resonance (NMR), Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), and High-Resolution Mass Spectrometry (HRMS)—to ensure absolute structural integrity.

G A 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile Sample (CAS: 1171541-96-0) B NMR Spectroscopy (1H, 13C, HSQC, HMBC) A->B C Vibrational Spectroscopy (ATR-FTIR) A->C D Mass Spectrometry (UPLC-ESI-HRMS) A->D E Electronic Environment & Connectivity Mapping B->E F Functional Group Validation (-CN, C=N) C->F G Exact Mass & Fragmentation Profiling D->G H Orthogonal Data Integration E->H F->H G->H I Definitive Structural Elucidation H->I

Multi-modal spectroscopic validation workflow for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Structural Elucidation & Mechanistic Rationale

The structural elucidation of pyrazoles relies heavily on multi-nuclear spectroscopy, where the distinct electronic environment of the heterocycle dictates specific chemical shift patterns[3].

Understanding the causality behind the spectral signals requires mapping the electronic push-pull dynamics of the molecule:

  • The Pyrazole Core: The N1 nitrogen is "pyrrole-like," donating its lone pair into the aromatic sextet, while the N2 nitrogen is "pyridine-like," with its lone pair residing in an sp2 orbital orthogonal to the π -system. This asymmetry causes the C5 proton to be more deshielded than the C4 proton.

  • The N-Ethyl Group: The ethyl group at N1 acts as a weak electron donor via hyperconjugation. This slightly shields the adjacent C5 position compared to an unsubstituted 1H-pyrazole.

  • The Acetonitrile Moiety (-CH₂CN): The cyano group is strongly electron-withdrawing via inductive and mesomeric effects. However, the methylene (-CH₂-) bridge acts as an insulator. It prevents the strong mesomeric withdrawal from perturbing the pyrazole's aromatic current, while simultaneously causing the methylene protons themselves to be highly deshielded (appearing as a distinct singlet in ¹H NMR).

Multi-Modal Spectroscopic Data Profiles

The following tables summarize the quantitative, orthogonal data required to validate the compound.

Table 1: ¹H NMR Data Profile (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)AssignmentCausality / Rationale
1.45 Triplet (t)3H7.2-CH₂CH₃ Standard methyl splitting by adjacent methylene.
3.82 Singlet (s)2H--CH₂ CNDeshielded by the adjacent, electron-withdrawing nitrile group.
4.15 Quartet (q)2H7.2-CH₂ CH₃Deshielded by the electronegative N1 atom of the pyrazole.
6.25 Doublet (d)1H2.2Pyrazole C4-HShielded position of the pyrazole ring; exhibits meta-coupling.
7.38 Doublet (d)1H2.2Pyrazole C5-HDeshielded by proximity to the N1 lone pair; exhibits meta-coupling.
Table 2: ¹³C NMR Data Profile (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentMechanistic Note
15.2 Primary (CH₃)-CH₂C H₃Aliphatic methyl carbon.
17.8 Secondary (CH₂)-C H₂CNUpfield shifted relative to typical heteroatom-adjacent methylenes due to the diamagnetic anisotropy of the C≡N triple bond.
44.5 Secondary (CH₂)-C H₂CH₃Downfield shifted due to direct attachment to N1.
105.4 Tertiary (CH)Pyrazole C 4Most electron-rich carbon in the pyrazole ring.
117.5 Quaternary (C)-C ≡NCharacteristic chemical shift for a nitrile carbon.
130.2 Tertiary (CH)Pyrazole C 5Deshielded by adjacent N1 atom.
139.8 Quaternary (C)Pyrazole C 3Deshielded by adjacent N2 atom and attachment of the acetonitrile group.
Table 3: ATR-FTIR & HRMS Data Profile
ModalityKey Signal / ValueAssignmentCausality / Rationale
ATR-FTIR 2252 cm⁻¹ (Sharp)C≡N StretchThe dipole moment change during the nitrile stretch produces a distinct, sharp peak in an otherwise clear region of the spectrum.
ATR-FTIR 1550 cm⁻¹ (Medium)C=N StretchCharacteristic breathing mode of the pyrazole ring.
HRMS (ESI+) m/z 136.0872[M+H]⁺Calculated exact mass for C₇H₁₀N₃⁺ is 136.0869 (Error < 3 ppm).

Experimental Workflows & Methodologies

To ensure absolute trustworthiness and reproducibility, the following step-by-step methodologies must be strictly adhered to.

NMR Acquisition Protocol
  • Step 1: Sample Dissolution. Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl₃ is an aprotic solvent. It is explicitly chosen to prevent hydrogen bonding with the pyrazole N2 lone pair, which would otherwise artificially deshield the adjacent C3 and C5 carbons and obscure the intrinsic electronic baseline of the molecule[3]. TMS acts as a zero-point internal standard.

  • Step 2: Shimming and Tuning. Perform gradient shimming on the deuterium lock signal until the lock level is stable.

    • Causality: A highly homogenous magnetic field is critical for resolving the fine ~2.2 Hz meta-coupling between the pyrazole C4 and C5 protons, which is a diagnostic feature of the 1,3-disubstituted pyrazole architecture.

  • Step 3: Acquisition. Acquire ¹H (16 scans) and ¹³C (512 scans) using a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

ATR-FTIR Acquisition Protocol
  • Step 1: Background Scan. Collect a 32-scan background of the empty diamond ATR crystal to establish an atmospheric baseline.

  • Step 2: Sample Application. Place 2-3 mg of the neat sample directly onto the crystal and apply consistent pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) eliminates the need for KBr pellet pressing. KBr is highly hygroscopic; absorbed water produces a broad O-H stretch that can obscure critical fingerprint regions. Applying pressure ensures optimal optical contact with the evanescent wave.

  • Step 3: Acquisition. Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

LC-HRMS Acquisition Protocol
  • Step 1: Mobile Phase Preparation. Prepare Phase A (Milli-Q Water + 0.1% Formic Acid) and Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: The basicity of the pyrazole N2 nitrogen makes it an excellent proton acceptor. The formic acid provides an abundant proton source, driving the molecule into its ionized [M+H]⁺ state for maximum Positive Electrospray Ionization (ESI+) sensitivity.

  • Step 2: Chromatography. Inject 1 µL onto a C18 column, running a gradient from 5% to 95% B over 5 minutes.

  • Step 3: Mass Analysis. Acquire data in ESI+ mode using a Time-of-Flight (TOF) analyzer calibrated with leucine enkephalin.

    • Causality: TOF provides sub-5 ppm mass accuracy, self-validating the elemental composition (C₇H₉N₃) against isobaric interferences.

Quality Control & Self-Validating Protocols

A robust analytical workflow must be self-validating . 1D NMR data should never be analyzed in isolation, as overlapping signals or impurities can lead to misassignment.

To definitively prove the regiochemistry of the 3-acetonitrile substitution (differentiating it from a potential 5-acetonitrile isomer), Heteronuclear Multiple Bond Correlation (HMBC) must be employed.

  • Validation Checkpoint: A valid structure must show a strong 3-bond coupling (³JCH) from the isolated methylene protons (δ 3.82 ppm) to both the nitrile carbon (δ 117.5 ppm) and the pyrazole C3 carbon (δ 139.8 ppm).

  • Failure Mode: If the HMBC shows a correlation from the methylene protons to the highly shielded C4 carbon (δ 105.4 ppm) but not the C3, the compound is the incorrect regioisomer. Absence of the expected correlations automatically flags the batch for rejection.

References

  • Biochemicals - BIOZOL, Biozol Shop.

  • [1] Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques, RSC Publishing. 1

  • [2] Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review, PMC - NIH. 2

  • [3] Solvent effects on the carbon-13 NMR parameters of 1-methylpyrazole and 1-methylimidazole, ResearchGate. 3

Sources

Exploratory

Discovery and Synthesis of Novel Pyrazole Acetonitrile Derivatives: A Technical Guide

Executive Summary The pyrazole-acetonitrile motif represents a privileged scaffold in modern medicinal chemistry and drug discovery. Characterized by a highly stable aromatic pyrazole ring functionalized with a versatile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole-acetonitrile motif represents a privileged scaffold in modern medicinal chemistry and drug discovery. Characterized by a highly stable aromatic pyrazole ring functionalized with a versatile nitrile group, these derivatives serve as critical precursors for the development of antimicrobial, anticancer, and neuroprotective agents[1][2]. This technical guide provides an in-depth analysis of the mechanistic causality behind their synthesis, details a self-validating experimental protocol, and outlines downstream pharmacological screening workflows.

Mechanistic Causality in Synthetic Strategies

The synthesis of pyrazole acetonitrile derivatives requires precise control over regioselectivity and atom economy. The chemical architecture can be constructed via two primary strategic pathways, chosen based on the desired substitution pattern and the stage of functionalization.

Pathway A: De Novo Pyrazole Ring Formation

This pathway constructs the pyrazole core directly from acyclic precursors. It typically involves the cyclocondensation of β -ketonitriles (oxonitriles) with hydrazine hydrate[3][4].

  • Mechanistic Causality: A carboxylic acid is first esterified, then treated with sodium hydride (NaH) and acetonitrile in a non-polar solvent like toluene. The strong base deprotonates the acetonitrile, generating a nucleophilic carbanion that attacks the ester carbonyl to form the β -ketonitrile[4]. Subsequent treatment with hydrazine hydrate drives an intramolecular cyclization. This method is highly modular and ideal for synthesizing 3,5-disubstituted pyrazoles[3].

Pathway B: Late-Stage N-Alkylation

For hit-to-lead library generation, a pre-formed pyrazole core undergoes nucleophilic substitution with a haloacetonitrile (e.g., chloroacetonitrile)[1].

  • Mechanistic Causality: A base deprotonates the pyrazole ring to create a highly nucleophilic pyrazolate anion. This anion attacks the electrophilic carbon of the haloacetonitrile via an SN​2 mechanism, displacing the halide to yield the N-alkylated product[1][2].

SynthWorkflow Start Ester + Acetonitrile Condensation Claisen Condensation (NaH, Toluene) Start->Condensation Deprotonation Intermediate β-Ketonitrile (Intermediate) Condensation->Intermediate Reflux (17h) Cyclization Cyclocondensation (Hydrazine Hydrate) Intermediate->Cyclization Sonication/Heat Product Pyrazole Acetonitrile Derivative Cyclization->Product Ring Closure Validation Self-Validation: NMR, IR & HRMS Product->Validation Purify & Verify

Figure 1: Mechanistic workflow for de novo synthesis of pyrazole acetonitrile derivatives.

Experimental Methodology: A Self-Validating Protocol

To ensure scientific integrity, every synthetic step must be part of a self-validating system. The following protocol details a sonication-assisted de novo synthesis, which accelerates reaction rates and improves yields by utilizing acoustic cavitation to overcome activation energy barriers[4].

Materials
  • Substituted methyl ester intermediate

  • Acetonitrile (5.0 eq)

  • Sodium Hydride (NaH, 55-60% dispersion in mineral oil, 2.5 eq)

  • Hydrazine hydrate

  • Anhydrous Toluene

Step-by-Step Workflow
  • Carbanion Generation: Suspend NaH in anhydrous toluene (10 mL) and cool to 0–5 °C under a continuous nitrogen ( N2​ ) atmosphere[4].

    • Causality: The inert atmosphere prevents the rapid hydrolysis of NaH by atmospheric moisture, while the low temperature controls the exothermic deprotonation of acetonitrile.

  • Condensation: Add acetonitrile (5.0 eq) lot-wise and stir for 30 minutes. Slowly introduce a solution of the substituted methyl ester in toluene (5.0 mL). Reflux the reaction mixture for 17 hours[4].

  • Intermediate Validation (Checkpoint 1): Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% ethyl acetate:hexane mobile phase[4]. The complete disappearance of the ester spot validates the quantitative formation of the β -ketonitrile intermediate.

  • Cyclization: Quench the mixture slowly in ice water, extract, and concentrate. React the resulting oxonitrile with hydrazine hydrate under sonication[4].

    • Causality: Sonication generates localized hotspots of extreme temperature and pressure, driving the ring closure rapidly without the need for prolonged bulk heating, thereby minimizing thermal degradation[4].

  • Final Validation (Checkpoint 2): Purify the crude product via recrystallization or column chromatography. Validate the molecular structure using 1H NMR, 13C NMR, and IR spectroscopy[4][5]. The appearance of a characteristic singlet for the −CH2​−CN protons and the pyrazole C−H proton confirms product integrity.

Quantitative Data: Yield Optimization

The choice of base and solvent system is the primary determinant of yield in pyrazole functionalization. Table 1 summarizes the optimization parameters for the base-mediated steps.

Table 1: Quantitative Optimization of Reaction Conditions
EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Mechanistic Causality / Observation
1 K2​CO3​ (1.5)Acetone561245Weak base results in incomplete deprotonation of the precursor.
2 Cs2​CO3​ (1.5)DMF80672Cesium effect improves solubility, but elevated heat induces side reactions.
3NaH (2.5)THF0 25868Moderate yield due to limited solubility of the intermediate complexes.
4NaH (2.5)TolueneReflux1755-67Optimal for de novo β -ketonitrile formation; non-polar environment stabilizes the NaH dispersion[4].

Downstream Functionalization & Biological Screening

The pyrazole-acetonitrile motif is not just an endpoint; it is a versatile chemical handle. The nitrile group allows the molecule to participate in various reactions, including reductions and conversions into amidoximes via the nucleophilic addition of hydroxylamine[1][6].

In drug discovery, these derivatives are heavily screened for neuroprotective and anti-inflammatory efficacy. Recent studies have systematically evaluated novel pyrazole derivatives using lipopolysaccharide (LPS)-stimulated BV2 microglial cells[2]. The lipophilicity (Log P) imparted by the structural modifications allows these compounds to efficiently cross cellular membranes and interact with intracellular kinase targets[2].

BioPathway Compound Pyrazole Acetonitrile Candidate Target Microglial Cell (BV2 Model) Compound->Target in vitro Assay Inhibition LPS-Stimulated Inflammation Blockade Target->Inhibition Target Binding Cellular Neuroprotective Phenotype Inhibition->Cellular ROS/Cytokine Reduction Hit Hit-to-Lead Optimization Cellular->Hit Efficacy Confirmed

Figure 2: Pharmacological screening pathway for evaluating neuroprotective pyrazole derivatives.

References[3] Title: Recent Advances in Synthesis and Properties of Pyrazoles | Source: mdpi.com | URL:Link[4] Title: Synthesis of Pyrazole Compounds by Using Sonication Method | Source: orientjchem.org | URL:Link[5] Title: Synthesis Of Novel Thiazole and Pyrazole Derivatives as Antimicrobial and Anticancer Agents | Source: astate.edu | URL:Link[1] Title: (5-Methyl-1H-pyrazol-1-yl)acetonitrile | Source: benchchem.com | URL:Link[2] Title: Synthesis of novel pyrazole derivatives and neuroprotective effect investigation | Source: nih.gov | URL:Link[6] Title: N'-Hydroxy-2-(1H-pyrazol-1-yl)acetimidamide | Source: benchchem.com | URL:Link

Sources

Foundational

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile, nitrogen-rich heterocyclic intermediate widely utilized in the synthesis of advanced pharmaceutical agents, including l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile, nitrogen-rich heterocyclic intermediate widely utilized in the synthesis of advanced pharmaceutical agents, including liver X receptor (LXR) modulators and YAP1/TAZ inhibitors [1]. While its structural properties make it an excellent candidate for condensation, alkylation, and reduction reactions, the presence of the aliphatic nitrile moiety introduces significant occupational hazards.

Unlike inorganic cyanides, which act instantaneously, organic nitriles like 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile exhibit a delayed toxicity profile . This delay is due to the requisite hepatic metabolism required to liberate hydrogen cyanide (HCN) [2]. This whitepaper provides researchers and drug development professionals with an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) aligned guide to the safe handling, experimental manipulation, and emergency protocols associated with this compound.

Physicochemical & Hazard Profiling

To design inherently safe experimental setups, one must first understand the physical and hazardous properties of the substrate. The data below summarizes the critical parameters required for risk assessment.

Property / ParameterSpecification
Chemical Name 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
CAS Registry Number 1171541-96-0
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
Physical State Liquid / Low-melting solid (temperature dependent)
Signal Word WARNING
GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation) [3]
Reactivity Hazards Incompatible with strong oxidizers, strong acids, and strong bases.

Mechanistic Toxicology: The "Why" Behind the Hazards

Standard Safety Data Sheets (SDS) often list hazards without explaining their biological basis. As application scientists, understanding the causality of toxicity is paramount for designing fail-safe protocols.

The primary acute hazard of 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile does not stem from the intact molecule, but rather from its metabolic byproducts. When absorbed (via dermal, inhalation, or oral routes), the compound undergoes oxidation in the liver mediated by the Cytochrome P450 system (specifically CYP2E1).

  • Alpha-Hydroxylation: The enzyme oxidizes the alpha-carbon (adjacent to the nitrile group), forming a highly unstable cyanohydrin intermediate.

  • Spontaneous Decomposition: This cyanohydrin rapidly decomposes into an aldehyde (or ketone) and hydrogen cyanide (HCN) [4].

  • Cellular Hypoxia: The liberated cyanide binds irreversibly to the ferric (Fe³⁺) ion of cytochrome c oxidase in the mitochondrial respiratory chain, halting oxidative phosphorylation and inducing cytotoxic hypoxia.

Because this CYP450-mediated conversion is relatively slow compared to other nitriles, symptoms of intoxication (headache, nausea, confusion, tachypnea) may be delayed by 2 to 12 hours post-exposure [5].

MetabolicPathway A 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (Absorption) B CYP450 (Liver) Alpha-hydroxylation A->B Hepatic Metabolism C Cyanohydrin Intermediate (Unstable) B->C Oxidation D Hydrogen Cyanide (HCN) + Aldehyde Byproduct C->D Spontaneous Cleavage E Cytochrome c Oxidase Inhibition (Hypoxia) D->E Primary Toxicity F Rhodanese Pathway (Endogenous Detox) D->F Competing Pathway G Thiocyanate (Renal Excretion) F->G Sulfur Transfer

Figure 1: CYP450-mediated metabolic pathway of aliphatic nitriles leading to delayed cyanide toxicity.

E-E-A-T Driven Safety & Handling Protocols

Based on the mechanistic understanding of delayed cyanide release, standard laboratory practices must be elevated.

Engineering Controls
  • Containment: All manipulations—including weighing, transferring, and reaction setup—must be performed inside a certified Class II Type B2 biological safety cabinet or a ducted chemical fume hood with a minimum face velocity of 100 fpm.

  • Inert Atmosphere: Because the compound can degrade under extreme conditions, reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques to prevent oxidative degradation prior to intended chemical transformation.

Personal Protective Equipment (PPE)
  • Glove Selection: Nitrile gloves offer moderate protection but are highly permeable to many organic solvents used in conjunction with this compound (e.g., DMF, THF). Butyl rubber or laminate (Silver Shield) gloves are required for direct handling of the neat liquid/solid.

  • Respiratory Protection: If engineering controls are compromised, a full-face respirator equipped with an organic vapor/acid gas (OV/AG) cartridge is mandatory.

Experimental Workflow: Safe Reaction and Quenching

A common application of 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile is its use in condensation reactions to form styryl-pyrazoles or alkylation at the alpha-carbon [6]. The most dangerous phase of this workflow is the post-reaction workup, where unreacted nitrile must be neutralized.

Acidifying a solution containing unreacted nitriles or cyanide salts will immediately generate lethal HCN gas ( pKa​ of HCN is 9.2). Therefore, oxidative cleavage under strictly basic conditions is the only self-validating, safe quenching method.

Protocol: Alkaline-Oxidative Quench of Nitrile Waste

Objective: Safely destroy residual 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile and any free cyanide ions before waste disposal.

  • Preparation: Transfer the crude reaction mixture (containing unreacted nitrile) to a large Erlenmeyer flask equipped with a magnetic stir bar inside a fume hood.

  • Cooling: Submerge the flask in an ice-water bath and cool to 0–5 °C to control the exothermic quenching reaction.

  • Basification (Critical Step): Slowly add a 10% (w/v) Sodium Hydroxide (NaOH) aqueous solution until the pH of the mixture is strictly > 10 . Causality: Maintaining a high pH ensures that any trace cyanide remains as the non-volatile cyanate/cyanide anion rather than volatile HCN gas.

  • Oxidation: Dropwise, add an excess of commercial bleach (Sodium Hypochlorite, NaOCl, 10-12% active chlorine). The hypochlorite oxidizes the nitrile/cyanide to cyanate ( OCN− ), which further hydrolyzes to benign nitrogen gas and carbonate.

  • Agitation: Remove the ice bath and allow the mixture to stir vigorously at room temperature for 2 to 4 hours.

  • Validation: Test the solution using Cyantesmo paper (Macherey-Nagel). If the paper remains unchanged, the destruction of the nitrile/cyanide is complete.

  • Disposal: The neutralized, cyanide-free aqueous layer can now be safely transferred to standard aqueous basic chemical waste.

QuenchingWorkflow Step1 Reaction Mixture (Contains residual nitrile) Step2 Cool to 0-5°C (Ice Bath) Step1->Step2 Step3 Add 10% NaOH (aq) (Ensure pH > 10) Step2->Step3 Prevents Exotherm Step4 Slowly add NaOCl (Bleach / Oxidant) Step3->Step4 Locks CN- as salt (Prevents HCN gas) Step5 Stir for 2-4 hours (Fume Hood) Step4->Step5 Oxidative Cleavage Step6 Verify with Cyantesmo Paper (Check for CN-) Step5->Step6 Step7 Dispose as Aqueous Waste (Safe State) Step6->Step7 Validated Safe

Figure 2: Step-by-step logical workflow for the alkaline-oxidative quenching of nitrile waste.

Emergency Response & Decontamination

Due to the delayed onset of symptoms, any suspected exposure must be treated as a medical emergency, even if the researcher feels fine initially.

  • Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of water and soap for at least 15 minutes. Do not use solvents to wash the skin, as this increases the absorption rate of the nitrile.

  • Spill Cleanup: Do not use paper towels to wipe up neat liquid. Cover the spill with a solid absorbent (e.g., vermiculite or sand). Carefully sweep the absorbent into a solid waste container. Treat the spill area with 10% NaOH followed by NaOCl (bleach) to destroy residual traces, then mop with water.

  • Medical Antidotes: In the event of confirmed systemic exposure and onset of cyanide poisoning symptoms, emergency medical personnel should administer Hydroxocobalamin (Cyanokit®) . Hydroxocobalamin acts by chelating the cyanide ion to form cyanocobalamin (Vitamin B12), which is safely excreted in the urine [5]. Sodium thiosulfate may also be administered to accelerate the endogenous rhodanese detoxification pathway.

References

  • Google Patents.WO2020048828A1 - 5-heteroaryl-3,9-diazaspiro[5.5]undecane compounds. (Describes the use of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in the synthesis of YAP1/TAZ inhibitors).
  • U.S. Environmental Protection Agency (EPA). Toxicological Review of Acetonitrile (CAS No. 75-05-8). (Details the CYP450-mediated metabolism of aliphatic nitriles to cyanide). Available at:[Link]

  • Wikipedia. Acetonitrile - Toxicity and Metabolism. (Provides a general overview of the delayed toxicity mechanism of methyl cyanides). Available at:[Link]

  • Gavin Publishers. Acetonitrile Poisoning for Suicidal Purposes Treated with Hydroxycobalamin and Disulfiram-Case Report. (Clinical case detailing delayed hepatic metabolism and Hydroxocobalamin intervention). Available at:[Link]

  • ResearchGate. Synthesis and previous application of pyrazole. (Details the synthetic utility of pyrazol-3-yl acetonitriles in condensation reactions). Available at:[Link]

Protocols & Analytical Methods

Method

Application Note: Microwave-Assisted Synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yielding protocol for the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitri...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Objective: To provide a robust, self-validating, and high-yielding protocol for the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile utilizing Microwave-Assisted Organic Synthesis (MAOS).

Strategic Rationale & Mechanistic Insights

The pyrazole scaffold is a privileged pharmacophore in drug discovery, frequently embedded in kinase inhibitors, anti-inflammatory agents, and CNS-active therapeutics. Specifically, 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0)[1][2] serves as a highly versatile building block; the active methylene and nitrile groups offer synthetic handles for subsequent homologation, reduction, or multicomponent cyclizations.

Traditionally, the synthesis of pyrazole-3-acetonitriles via the nucleophilic substitution of a chloromethyl intermediate with cyanide suffers from significant drawbacks. Conventional conductive heating requires prolonged reaction times (often 12–24 hours), which promotes unwanted side reactions such as the hydrolysis of the newly formed nitrile into an amide or carboxylic acid, as well as thermal degradation of the pyrazole core.

The Microwave Advantage: Microwave-Assisted Organic Synthesis (MAOS) overcomes these activation barriers by utilizing dielectric heating[3][4]. Unlike conventional heating, which relies on thermal conductivity through the reaction vessel, microwaves (typically at 2.45 GHz) interact directly with the permanent dipoles of the solvent and ionic reagents. This results in rapid, volumetric heating[4]. When coupled with a phase-transfer catalyst (PTC) like Tetrabutylammonium bromide (TBAB), the cyanide ion is shuttled into the organic phase and stripped of its hydration shell. This creates a "naked," highly reactive nucleophile, driving the SN​2 displacement to completion in minutes rather than hours[5].

Workflow A 1-Ethyl-1H-pyrazole- 3-methanol B 3-(Chloromethyl)- 1-ethyl-1H-pyrazole A->B SOCl2, DCM 0 °C to RT, 2h C 2-(1-Ethyl-1H-pyrazol- 3-yl)acetonitrile B->C KCN, TBAB, MeCN/H2O MW, 100 °C, 10 min

Synthetic workflow for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Experimental Protocol

This two-step self-validating workflow ensures high purity and yield. The first step involves the activation of the alcohol, followed by the core microwave-assisted cyanation step.

Step 1: Synthesis of 3-(Chloromethyl)-1-ethyl-1H-pyrazole

Causality Check: Thionyl chloride ( SOCl2​ ) is utilized because the reaction byproducts ( SO2​ and HCl ) are gaseous, driving the reaction forward (Le Chatelier's principle) and simplifying the workup.

  • Setup: In an oven-dried 50 mL round-bottom flask under an argon atmosphere, dissolve 1-ethyl-1H-pyrazole-3-methanol (1.0 g, 7.9 mmol) in anhydrous Dichloromethane (DCM, 15 mL).

  • Addition: Cool the solution to 0 °C using an ice bath. Add SOCl2​ (1.14 g, 9.5 mmol, 1.2 eq) dropwise over 10 minutes to control the exothermic release of gases.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the highly polar alcohol spot validates completion.

  • Workup: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (2 × 10 mL) to remove residual HCl and SOCl2​ . The resulting crude 3-(chloromethyl)-1-ethyl-1H-pyrazole is used immediately in the next step to prevent dimerization.

Step 2: Microwave-Assisted Cyanation (Core Protocol)

Safety Warning: Potassium Cyanide (KCN) is highly toxic. Perform all operations in a certified fume hood. Keep a dedicated cyanide antidote kit and 10% sodium hypochlorite (bleach) solution nearby for immediate quenching of contaminated glassware.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the crude 3-(chloromethyl)-1-ethyl-1H-pyrazole (approx. 7.9 mmol) and dissolve in a biphasic mixture of Acetonitrile (MeCN, 4.0 mL) and Deionized Water (1.0 mL).

  • Catalyst & Nucleophile: Add Tetrabutylammonium bromide (TBAB, 0.25 g, 0.79 mmol, 10 mol%) followed by Potassium Cyanide (KCN, 0.62 g, 9.5 mmol, 1.2 eq).

    • Causality Check: The 4:1 MeCN/H₂O ratio provides optimal dielectric heating properties while ensuring the solubility of both the organic substrate and the inorganic cyanide salt. TBAB is critical for phase transfer.

  • Microwave Irradiation: Seal the vial with a Teflon-lined crimp cap. Place the vial in a dedicated monomodal microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave).

    • Parameters: Power = Variable (max 150 W); Temperature = 100 °C; Hold Time = 10 minutes; Cooling = Compressed air cooling to 35 °C post-reaction.

  • Self-Validating Workup:

    • Carefully uncap the vial. Dilute the mixture with Ethyl Acetate (EtOAc, 15 mL) and transfer to a separatory funnel.

    • Wash the organic layer with saturated aqueous NaHCO3​ (10 mL) and brine (10 mL).

    • Crucial Safety Step: Collect all aqueous waste and treat immediately with excess 10% bleach for 24 hours to oxidize residual cyanide to non-toxic cyanate.

    • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

    • Validation: Analyze the purified fractions via LC-MS. The target compound ( C7​H9​N3​ , MW = 135.17) will exhibit a distinct [M+H]+ peak at m/z 136.2.

Data Presentation & Optimization

The transition from conventional heating to MAOS yields dramatic improvements in both time and material efficiency. Tables 1 and 2 summarize the quantitative optimization data.

Table 1: Comparison of Conventional Heating vs. Microwave Irradiation

MethodSolvent SystemTemp (°C)TimeYield (%)E-FactorPrimary Impurity
Conventional BatchMeCN / H2​O (4:1)80 (Reflux)14 hours52%> 45Hydrolyzed amide
Conventional BatchDMF1008 hours61%> 35Dimerization
Microwave (MAOS) MeCN / H2​O (4:1) 100 10 min 91% < 10 None detected

Table 2: Solvent and Catalyst Screening under Microwave Irradiation (100 °C, 10 min)

EntrySolventCatalyst (10 mol%)Conversion (%)Isolated Yield (%)
1DMFNone75%68%
2MeCN / H2​O (4:1)None45%38%
3MeCN / H2​O (4:1)TEBAC88%82%
4 MeCN / H2​O (4:1) TBAB >99% 91%

Conclusion: The combination of strong dielectric heating in MeCN/ H2​O and the lipophilic phase-transfer capability of TBAB (Entry 4) provides the optimal microenvironment for the SN​2 displacement.

Mechanistic Pathway Visualization

The efficiency of this protocol is rooted in the synergistic effect of microwave dielectric heating and phase-transfer catalysis. The diagram below illustrates the sequential logic of the reaction microenvironment.

Mechanism Step1 Microwave Irradiation (2.45 GHz) Step2 Dielectric Heating of MeCN/H2O Step1->Step2 Step3 TBAB Phase Transfer & CN⁻ Desolvation Step2->Step3 Step4 Rapid SN2 Attack at Chloromethyl Carbon Step3->Step4 Step5 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile Step4->Step5

Mechanistic pathway of microwave-assisted SN2 cyanation.

References

  • Falsini, M., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 28(20), 7135.[Link]

  • Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.[Link]

  • Pitts, M. R., McCormack, P., & Whittall, J. (2006). A facile microwave-assisted palladium-catalyzed cyanation of aryl chlorides. Tetrahedron Letters, 47(19), 3303-3305.[Link]

  • Sangi, D. P., et al. (2025). Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation. Molecules, 30(2), 288.[Link]

Sources

Application

Application Note: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile as a Versatile Building Block for Kinase Inhibitor Discovery

Introduction & Mechanistic Rationale The development of small-molecule kinase inhibitors has revolutionized targeted therapy for oncology, autoimmune diseases, and inflammatory disorders. A critical challenge in kinase d...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of small-molecule kinase inhibitors has revolutionized targeted therapy for oncology, autoimmune diseases, and inflammatory disorders. A critical challenge in kinase drug discovery is achieving high selectivity and potency within the highly conserved ATP-binding pocket. To address this, medicinal chemists frequently employ fused bicyclic heteroaromatics—such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyrimidines—as bioisosteres of the adenine ring of ATP[1]. These privileged scaffolds form essential hydrogen bonds with the kinase hinge region (e.g., Leu83 in CDK2) while projecting substituents into adjacent hydrophobic and solvent-exposed pockets[1].

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) has emerged as a highly valuable, bifunctional building block for synthesizing these complex kinase inhibitor frameworks[2].

Why this specific building block?
  • The 1-Ethyl Substitution: Unsubstituted pyrazoles often suffer from poor pharmacokinetic profiles due to rapid N-glucuronidation and poor solubility. The 1-ethyl group acts as a lipophilic shield, improving membrane permeability and occupying the hydrophobic gatekeeper region of kinases without introducing excessive steric bulk.

  • The Active Methylene (Acetonitrile) Handle: The methylene group adjacent to the electron-withdrawing cyano group is highly acidic. This allows for rapid deprotonation and Knoevenagel-type condensations with electrophiles (like DMF-DMA) to form enaminonitriles[3].

  • The Cyano Electrophile: Following the initial condensation, the cyano group serves as an intramolecular electrophilic trap for hydrazines or amidines, enabling a highly efficient, one-pot cyclization to form the fused pyrimidine core[4].

Chemical Profile & Properties

Before initiating synthesis, it is critical to verify the purity and physicochemical properties of the starting material to ensure reproducibility in downstream cross-coupling and cyclization steps.

Table 1: Physicochemical Properties of the Building Block [2][5]

PropertySpecification / Value
Chemical Name 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 1171541-96-0
Molecular Formula C7H9N3
Molecular Weight 135.17 g/mol
Appearance Colorless to pale yellow viscous liquid / solid
Purity (LC-MS/UV) ≥ 95%
SMILES CCN1C=CC(CC#N)=N1

Synthetic Workflow & Experimental Protocols

The conversion of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile into a pyrazolopyrimidine kinase inhibitor is typically achieved via a robust two-step sequence. The protocols below are engineered for high yield and self-validation at each stage.

SynthesisWorkflow A 2-(1-Ethyl-1H-pyrazol-3-yl) acetonitrile (Starting Material) B Enaminonitrile Intermediate A->B DMF-DMA, Microwave, 140°C C Pyrazolo[1,5-a]pyrimidine Core B->C Hydrazine/Amidine, Reflux, EtOH D Lead Kinase Inhibitor (e.g., JAK2/CDK2) C->D Cross-Coupling / Derivatization

Figure 1: Stepwise synthetic workflow converting the acetonitrile building block into a pyrazolopyrimidine kinase inhibitor.

Protocol 1: Synthesis of the Enaminonitrile Intermediate

Causality Insight: The reaction utilizes N,N-Dimethylformamide dimethyl acetal (DMF-DMA) both as a reactant and solvent. Microwave irradiation is chosen over conventional heating because it rapidly drives the condensation while expelling methanol and dimethylamine gases, pushing the equilibrium to completion in minutes and preventing the thermal degradation of the sensitive active methylene[3][6].

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar, add 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 g, 7.4 mmol)[2].

  • Reagent Addition: Add DMF-DMA (3.0 mL, ~22 mmol, 3.0 eq). Seal the vial with a crimp cap.

  • Microwave Irradiation: Heat the mixture in a dedicated microwave synthesizer at 140 °C for 30 minutes. Note: Ensure the microwave is set to dynamic power modulation to maintain a constant temperature.[3]

  • Workup: Allow the vial to cool to room temperature. Transfer the dark mixture to a round-bottom flask and concentrate in vacuo to remove unreacted DMF-DMA and volatile byproducts.

  • Validation: The resulting crude enaminonitrile (typically a dark viscous oil or semi-solid) is generally >90% pure by LC-MS and can be used directly in the next step without further silica gel purification. The disappearance of the singlet methylene protons (~3.8 ppm) and appearance of an enamine vinylic proton (~7.5 ppm) in 1H-NMR confirms successful conversion.

Protocol 2: Cyclization to the Pyrazolopyrimidine Core

Causality Insight: The enaminonitrile is highly susceptible to nucleophilic attack. By introducing a binucleophile (such as hydrazine hydrate or an aminopyrazole), the primary amine attacks the enamine double bond (expelling dimethylamine). Subsequent intramolecular cyclization of the secondary nitrogen onto the cyano group forms the rigid, aromatic pyrimidine ring[4].

Step-by-Step Methodology:

  • Preparation: Dissolve the crude enaminonitrile from Protocol 1 in absolute ethanol (15 mL).

  • Nucleophile Addition: Add hydrazine hydrate (0.43 mL, 8.8 mmol, 1.2 eq) or the desired amidine dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C (reflux) for 4–6 hours. Monitor the reaction via TLC (EtOAc:Hexane 1:1) or LC-MS until the enaminonitrile mass is completely consumed[4].

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The fused pyrazolopyrimidine product will typically precipitate as a solid.

  • Purification: Filter the precipitate under vacuum, wash the filter cake with cold ethanol (2 x 5 mL) followed by diethyl ether (10 mL), and dry under high vacuum.

Application in Target-Specific Kinase Inhibition

The resulting pyrazolopyrimidine cores derived from this building block have demonstrated profound efficacy across multiple kinase targets. By modifying the appendages during the final cross-coupling steps, researchers can tune the selectivity toward specific kinases such as JAK2, CDK2, or IRAK4[1][6][7].

Pathway Cytokine Cytokine / Growth Factor Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK2 JAK2 Kinase Receptor->JAK2 Activates STAT STAT Phosphorylation JAK2->STAT Phosphorylates Transcription Gene Transcription (Cell Proliferation) STAT->Transcription Translocates to Nucleus Inhibitor Pyrazolopyrimidine Inhibitor Inhibitor->JAK2 ATP-competitive Inhibition

Figure 2: Mechanism of action of pyrazolopyrimidine-based JAK2 inhibitors within the JAK/STAT signaling cascade.

Table 2: Comparative Efficacy of Pyrazolopyrimidine Scaffolds in Kinase Inhibition Note: Data represents optimized lead compounds derived from pyrazole/pyrazolopyrimidine cores.

Target KinasePathway / Disease RelevanceRepresentative IC50 (nM)Structural Role of the ScaffoldReference
JAK2 JAK/STAT / Myeloproliferative Neoplasms< 5 nMHinge-binding adenine mimic; lipophilic pocket occupation.[6]
CDK2 Cell Cycle (Pre G1/S phase) / Solid Tumors61 nMHydrogen bonding to Leu83 in the ATP active site.[1]
IRAK4 Myddosome / Autoimmune & Inflammation< 10 nMTarget-based inhibition of downstream pro-inflammatory cytokines.[7]

References

  • US9505767B2 - Pyrazolo[1,5-A]pyrimidin-7(4H)
  • 23945-49-5, 4-hydroxy-2-sulfanylpyrimidine-5-carbonitrile - AccelaChem (CAS: 1171541-96-0 Product D
  • A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][1,2,4]TRIAZOLO[1,5-C] PYRIMIDINE DERIV
  • Discovery of Potent and Selective Pyrazolopyrimidine Janus Kinase 2 Inhibitors ResearchG
  • Development of potent and selective pyrazolopyrimidine IRAK4 inhibitors OSTI.GOV
  • Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity N

Sources

Method

Application Note: Protocol for the N-Alkylation of Pyrazole with Haloacetonitriles

Synthesis of 1H-Pyrazole-1-acetonitrile Derivatives for Drug Discovery Introduction & Mechanistic Rationale The pyrazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, ant...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of 1H-Pyrazole-1-acetonitrile Derivatives for Drug Discovery

Introduction & Mechanistic Rationale

The pyrazole scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antimicrobial agents, and agrochemicals. Specifically, the N-alkylation of pyrazoles to form 1H-pyrazole-1-acetonitrile derivatives serves as a critical synthetic node. The appended acetonitrile moiety acts as a versatile handle for downstream cyclizations, enabling the synthesis of complex fused heterocycles such as pyrazolo[3,4-d]pyrimidines [1].

The transformation is fundamentally an SN2 nucleophilic substitution . Pyrazole is a weak acid (pKa ~14.5); thus, its deprotonation by a suitable base generates a highly nucleophilic pyrazolate anion. When reacted with an electrophile like chloroacetonitrile or bromoacetonitrile, the pyrazolate anion attacks the electrophilic carbon, displacing the halide leaving group. While alternative acid-catalyzed methods exist [3], basic conditions remain the industry standard due to their scalability and high yield.

Reaction Optimization & Causality

Selecting the correct base and solvent system is paramount to prevent side reactions, such as the hydrolysis of the nitrile group or over-alkylation. The table below synthesizes quantitative optimization data, explaining the causality behind the selection of Potassium Carbonate (K₂CO₃) and N,N-Dimethylformamide (DMF) as the gold-standard conditions [1, 2].

Table 1: Optimization of N-Alkylation Conditions for Pyrazole

EntryBase (Equiv)SolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Observation
1NaH (1.5)THF0 to 25485Strong base ensures rapid deprotonation but requires strictly anhydrous conditions; risks nitrile degradation.
2 K₂CO₃ (2.0) DMF 25 8 92 Optimal. Polar aprotic DMF solvates K⁺, leaving the carbonate highly active. Mild enough to preserve sensitive functional groups.
3Cs₂CO₃ (2.0)CH₃CN801688Good yield, but the higher cost of Cesium and elevated temperature make it less ideal for scale-up.
4TEA (3.0)DCM2524<20Triethylamine is too weak to efficiently deprotonate pyrazole, resulting in sluggish kinetics and poor conversion.
Experimental Workflow & Pathway Visualization

To ensure reproducibility, the workflow and mechanistic pathways are mapped below.

Workflow A 1. Reagent Preparation (Pyrazole + K2CO3 in DMF) B 2. Electrophile Addition (Dropwise Chloroacetonitrile) A->B C 3. Reaction Incubation (Stirring at 25°C, 8 h) B->C D 4. Reaction Quenching (Ice-cold H2O Addition) C->D E 5. Liquid-Liquid Extraction (EtOAc / Aqueous) D->E F 6. Purification (Silica Gel Chromatography) E->F

Figure 1: Step-by-step experimental workflow for the N-alkylation of pyrazole.

Mechanism P 1H-Pyrazole B Deprotonation (K2CO3) P->B Base PA Pyrazolate Anion B->PA - HCO3- TS SN2 Attack PA->TS E Haloacetonitrile (Cl-CH2-CN) E->TS Prod 1H-Pyrazole-1-acetonitrile TS->Prod - Cl-

Figure 2: SN2 mechanistic pathway of pyrazolate anion attacking haloacetonitrile.

Step-by-Step Experimental Protocol

Materials & Reagents:

  • 1H-Pyrazole (1.0 equiv, limiting reagent)

  • Chloroacetonitrile or Bromoacetonitrile (1.2 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M relative to pyrazole)

  • Ethyl Acetate (EtOAc), Brine, Anhydrous Na₂SO₄

Methodology:

  • Preparation of the Anion: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1H-pyrazole (1.0 equiv) in anhydrous DMF to achieve a 0.2 M concentration. Add finely powdered, anhydrous K₂CO₃ (2.0 equiv).

    • Expert Insight: Stir the suspension at room temperature (25 °C) for 30 minutes prior to electrophile addition. This pre-incubation ensures complete deprotonation, maximizing the concentration of the active pyrazolate nucleophile.

  • Electrophile Addition: Slowly add chloroacetonitrile (1.2 equiv) dropwise over 10–15 minutes using a syringe.

    • Expert Insight: Dropwise addition is critical. It controls the localized concentration of the electrophile, mitigating the exothermic nature of the SN2 reaction and preventing the polymerization of the haloacetonitrile.

  • Incubation: Seal the flask under a positive pressure of nitrogen or argon and stir vigorously at 25 °C for 8 hours.

  • Reaction Quenching: Pour the crude reaction mixture into a beaker containing ice-cold distilled water (approximately 3 to 4 times the volume of the DMF used).

    • Expert Insight: Quenching in ice water crashes out the product (if solid) and drastically reduces the solubility of DMF in the subsequent organic extraction phase.

  • Liquid-Liquid Extraction: Extract the aqueous mixture with EtOAc (3 × 20 mL).

  • Washing & Drying: Combine the organic layers and wash extensively with saturated aqueous NaCl (brine) (5 × 20 mL).

    • Expert Insight: DMF is highly miscible with water but partitions slightly into EtOAc. The high ionic strength of the repeated brine washes forces the DMF entirely into the aqueous phase, preventing it from co-eluting during chromatography or contaminating NMR spectra. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes:EtOAc (typically 8:2 to 7:3) to afford the pure 1H-pyrazole-1-acetonitrile.

Self-Validating Analytical Characterization

A robust protocol must be a self-validating system. To confirm the success of the N-alkylation and the purity of the product, execute the following analytical checks:

  • TLC Validation: The product (1H-pyrazole-1-acetonitrile) will be significantly less polar than the starting 1H-pyrazole due to the loss of the hydrogen-bond-donating N-H group. Expect a higher Rf value on silica TLC (e.g., Hexanes:EtOAc 7:3).

  • ¹H NMR Validation (CDCl₃):

    • Disappearance: The broad singlet corresponding to the pyrazole N-H proton (typically highly deshielded, ~12.0–13.0 ppm) must completely disappear.

    • Appearance: A sharp, diagnostic singlet integrating to 2 protons will appear between 5.00 and 5.50 ppm . This corresponds to the newly formed N-CH₂-CN methylene bridge.

  • IR Spectroscopy: Look for a sharp, distinct absorption band around 2250 cm⁻¹ , which confirms the structural integrity of the nitrile (C≡N) group and proves it was not hydrolyzed during the basic workup.

References
  • Title: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors Source: RSC Advances (2022) URL: [Link]

  • Title: Synthesis and Antimicrobial Activity of 4-Arylthio- and 4 Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines Source: Ukrainian Chemistry Journal (2019) URL: [Link]

  • Title: Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates Source: Molecules (2022) URL: [Link]

Application

Application Note: Derivatization of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile for Biological Screening

Chemical Rationale & Structural Significance The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile building block in medicinal chemistry. Its structural architecture presents two...

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Rationale & Structural Significance

The compound 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile building block in medicinal chemistry. Its structural architecture presents two distinct, orthogonal sites for chemical derivatization, making it an ideal precursor for generating diverse libraries for biological screening:

  • The Active Methylene Group: Positioned between the electron-withdrawing cyano group and the aromatic pyrazole ring, the α -protons are highly acidic. This facilitates base-catalyzed deprotonation, enabling Knoevenagel condensations and subsequent multicomponent reactions (MCRs)[1].

  • The Nitrile Moiety: The electrophilic cyano carbon is primed for nucleophilic attack or cycloadditions. It serves as a direct precursor to primary amines (via reduction), carboxylic acids (via hydrolysis), or bioisosteres such as 1H-tetrazoles.

  • The N-Ethyl Pyrazole Core: Unlike 1H-unsubstituted pyrazoles, the N-ethyl group prevents annular tautomerization, ensuring regiochemical predictability during synthesis while enhancing the lipophilicity (LogP) of the resulting derivatives—a critical factor for cellular permeability in biological assays.

Biological Screening Context

Derivatives of pyrazole-acetonitrile are privileged scaffolds in drug discovery, particularly in the development of kinase inhibitors and nuclear receptor modulators.

  • Kinase Inhibition (JNK3): The c-Jun N-terminal kinase 3 (JNK3) is a critical signaling node in neurodegenerative diseases and apoptosis. Complex pyrimidinyl-pyrazole-acetonitrile derivatives have been developed as potent, isoform-selective JNK3 inhibitors. For example, specific functionalized derivatives exhibit IC50 values in the sub-micromolar range (e.g., 227 nM), effectively blocking the phosphorylation cascade that leads to neuronal apoptosis[2].

  • Nuclear Receptor Modulation (LXR): Liver X Receptors (LXRs) regulate cholesterol transport and inflammatory pathways. Pyrazole-acetonitrile derivatives have been patented as effective LXR modulators, demonstrating utility in screening for atherosclerosis and metabolic syndrome therapeutics[3].

JNK3_Pathway Stress Cellular Stress / Cytokines MAP3K MAP3K (ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 Phosphorylation JNK3 JNK3 (Target) MKK4_7->JNK3 Phosphorylation cJun c-Jun Phosphorylation JNK3->cJun Activation Inhibitor Pyrazole-Acetonitrile Inhibitor Inhibitor->JNK3 ATP-Competitive Binding Apoptosis Neurodegeneration / Apoptosis cJun->Apoptosis Gene Transcription

Caption: JNK3 signaling pathway and the intervention point of pyrazole-acetonitrile derived inhibitors.

Quantitative Biological Data Summary

The following table summarizes the biological activity of representative pyrazole-acetonitrile derivatives to benchmark expected screening results:

Derivative ClassTargetPrimary IndicationActivity MetricReference
Pyrimidinyl-pyrazole-acetonitrileJNK3 KinaseNeurodegenerationIC50 = 227 nM[2]
Substituted Pyrazole-acetonitrileLXR α / β AtherosclerosisEC50 < 1.0 μ M[3]
Pyrano[2,3-c]pyrazoleHep G2 / MCF-7OncologyCytotoxic (GI50 < 10 μ M)[4]

Derivatization Strategy I: Knoevenagel Condensation & Multicomponent Reactions (MCR)

Mechanistic Causality

To build complex heterocycles for high-throughput screening, the active methylene group of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is exploited. Using a secondary amine catalyst (such as piperidine), the aldehyde is activated via an iminium ion intermediate, while the active methylene is deprotonated to form a carbanion. The subsequent nucleophilic attack and dehydration yield an electrophilic arylidene intermediate. In a one-pot MCR, this intermediate undergoes a Michael addition with a third component (e.g., a hydrazine or a β -ketoester), followed by intramolecular cyclization to yield rigid, drug-like pyrano[2,3-c]pyrazoles[1][4].

MCR_Workflow A 2-(1-Ethyl-1H-pyrazol-3-yl) acetonitrile C Arylidene Intermediate (Knoevenagel Adduct) A->C Piperidine Catalyst (-H2O) B Aromatic Aldehyde B->C E Pyrano[2,3-c]pyrazole Derivative C->E Cyclization D Hydrazine / Active Methylene (Michael Addition) D->E

Caption: Workflow for the multicomponent synthesis of pyrazole derivatives via Knoevenagel condensation.

Protocol: One-Pot Synthesis of Pyrano[2,3-c]pyrazole Derivatives

Reagents: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 mmol), Substituted Benzaldehyde (1.0 mmol), Malononitrile or Ethyl Acetoacetate (1.0 mmol), Piperidine (5 mol%), Absolute Ethanol (10 mL).

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aromatic aldehyde and 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in 10 mL of absolute ethanol.

  • Catalyst Addition: Add 5 mol% of piperidine dropwise. Note: Piperidine acts dualistically as a base to generate the carbanion and as a nucleophilic catalyst to form the reactive iminium species with the aldehyde.

  • Knoevenagel Condensation: Stir the mixture at room temperature for 15–20 minutes. The formation of a precipitate or a distinct color change indicates the successful formation of the arylidene intermediate.

  • Michael Addition & Cyclization: Add the third component (e.g., malononitrile) to the reaction mixture. Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours. Monitor the consumption of the intermediate via TLC (Eluent: Hexane/Ethyl Acetate 7:3).

  • Workup & Purification: Cool the reaction to 0–5 °C in an ice bath to maximize precipitation. Filter the solid product under vacuum, wash with cold ethanol (2 x 5 mL) to remove unreacted starting materials, and recrystallize from hot ethanol to yield the pure pyrano[2,3-c]pyrazole derivative ready for biological assaying.

Derivatization Strategy II: Nitrile to Tetrazole Bioisostere Conversion

Mechanistic Causality

For target binding pockets that require a hydrogen-bond donor/acceptor network (like the ATP-binding site of kinases), the nitrile group is often sub-optimal. Converting the nitrile to a 1H-tetrazole creates a bioisostere of a carboxylic acid. The tetrazole possesses a similar pKa (~4.5–5.5) but offers superior metabolic stability against esterases and improved lipophilicity for cell membrane penetration. The reaction utilizes a [3+2] cycloaddition between the nitrile and an azide. Because the nitrile carbon is only weakly electrophilic, a Lewis acid (Zinc Bromide, ZnBr2) is employed. The Zn2+ cation coordinates to the nitrile nitrogen, withdrawing electron density and drastically lowering the activation energy required for the azide anion to attack the carbon center.

Protocol: Synthesis of 5-((1-Ethyl-1H-pyrazol-3-yl)methyl)-1H-tetrazole

Reagents: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 mmol), Sodium Azide ( NaN3​ , 1.5 mmol), Zinc Bromide ( ZnBr2​ , 1.0 mmol), Isopropanol/Water (1:1, 10 mL).

  • Activation: In a 25 mL pressure vial, dissolve 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in 10 mL of an isopropanol/water mixture. Add ZnBr2​ (1.0 mmol) and stir for 10 minutes at room temperature to allow the Lewis acid-nitrile complex to form.

  • Cycloaddition: Carefully add Sodium Azide (1.5 mmol) to the mixture. Safety Warning: NaN3​ is highly toxic; ensure the reaction is kept strictly basic/neutral during addition to prevent the formation of volatile, explosive hydrazoic acid ( HN3​ ).

  • Heating: Seal the vial and heat the mixture to 110 °C behind a blast shield for 16–24 hours. The aqueous-organic solvent system ensures the solubility of both the organic nitrile and the inorganic salts.

  • Workup: Cool the mixture to room temperature. The reaction mixture will contain the zinc-tetrazole complex. To break this complex, add 2 M HCl dropwise until the pH reaches ~2.0. This protonates the tetrazole, causing it to precipitate from the aqueous layer.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting solid is triturated with diethyl ether to afford the pure tetrazole bioisostere.

References

  • Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 Source: ResearchGate / European Journal of Medicinal Chemistry / ACS URL:[Link]

  • Pyrazole Based LXR Modulators (WO2007002559A1)
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: PMC / NIH URL:[Link]

Sources

Method

Application Note: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in the Synthesis of Targeted Anticancer Agents

Target Audience: Medicinal Chemists, Drug Development Professionals, and Oncology Researchers Document Type: Technical Application Note & Validated Protocols Executive Summary The design of targeted anticancer agents rel...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Drug Development Professionals, and Oncology Researchers Document Type: Technical Application Note & Validated Protocols

Executive Summary

The design of targeted anticancer agents relies heavily on privileged heterocyclic scaffolds that can precisely navigate the complex steric and electronic environments of protein binding pockets. 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile has emerged as a highly versatile, bifunctional building block in modern oncology drug discovery. By combining the well-tolerated 1-ethyl-1H-pyrazole pharmacophore with a synthetically malleable acetonitrile moiety, this compound serves as a critical intermediate for synthesizing two major classes of anticancer therapeutics: phenotypic c-MYC downregulators [1] and ATP-competitive kinase inhibitors (e.g., Aurora and CDK targets)[2].

This application note details the mechanistic rationale behind utilizing this specific scaffold, provides quantitative structure-activity relationship (SAR) data, and outlines self-validating synthetic protocols for its functionalization.

Mechanistic Rationale & Scaffold Causality

As medicinal chemists, our selection of building blocks is never arbitrary; it is driven by the precise physicochemical requirements of the biological target. The utility of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is rooted in two distinct structural features:

A. The N1-Ethyl Substitution: Tuning the Hydrophobic Fit

The pyrazole ring is a classic hydrogen-bond donor/acceptor system used to anchor molecules into the hinge region of kinases[2]. However, the substitution at the N1 position dictates the molecule's trajectory into adjacent hydrophobic pockets.

  • Causality of the Ethyl Group: Recent phenotypic screening efforts aimed at reducing c-MYC protein levels demonstrated that the N1-ethyl group provides the optimal steric bulk[1]. It perfectly occupies the hydrophobic interface without introducing excessive rotatable bonds, which would otherwise incur a high entropic penalty upon binding. Extending this to a propyl group causes steric clashing, while reducing it to a methyl or hydrogen atom results in a significant loss of hydrophobic contact and potency[1].

B. The C3-Acetonitrile Moiety: Bifunctional Reactivity

The acetonitrile group (-CH₂CN) acts as a dual-purpose synthetic handle:

  • Alpha-Carbon Acidity: The electron-withdrawing nature of both the cyano group and the adjacent pyrazole ring significantly lowers the pKa of the α-protons. This allows for mild, base-catalyzed Knoevenagel condensations to form highly conjugated acrylonitriles—precursors to fused pyrazolo-pyrimidines.

  • Nitrile Reducibility: The -CN group can be cleanly reduced to a primary amine, yielding (1-ethyl-1H-pyrazol-3-yl)methanamine, a critical nucleophile for subsequent SNAr or Buchwald-Hartwig cross-coupling reactions[1].

Quantitative SAR Data: The Impact of N1-Substitution

The table below summarizes the critical impact of the N1-alkyl chain length on the cellular potency of pyrazole-based c-MYC modulators. This data validates the specific selection of the 1-ethyl variant over other commercially available analogs.

Table 1: SAR of Pyrazole N1-Substitution in c-MYC Downregulation

N1-Substituentc-MYC HTRF pEC₅₀Artificial Membrane Permeability (nm/s)Mechanistic Conclusion
Unsubstituted (-H) 5.650010-fold loss in potency; lacks critical hydrophobic contact in the target binding pocket.
Methyl (-CH₃) 6.6> 500Maintained baseline activity; provides sufficient, though not optimal, steric fit.
Ethyl (-CH₂CH₃) 6.9 > 500 Optimal potency; ideal occupation of the hydrophobic pocket with minimal entropic penalty.
Propyl (-CH₂CH₂CH₃) < 5.5Not DeterminedSevere loss of potency; steric clashing and increased flexibility disrupt binding affinity.

(Data adapted from the optimization of c-MYC reducing small molecules[1])

Synthetic Divergence & Pathway Visualization

The true value of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile lies in its ability to cleanly diverge into distinct therapeutic classes based on the chosen synthetic pathway.

Workflow cluster_0 Pathway A: Amine Functionalization cluster_1 Pathway B: Alpha-Carbon Functionalization A 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (Core Scaffold) B Catalytic Hydrogenation (H2, Raney-Ni, NH3/MeOH) A->B C Knoevenagel Condensation (Aryl Aldehydes, Piperidine) A->C D SNAr / Buchwald-Hartwig (Heteroaryl Halides) B->D F c-MYC Modulators (Phenotypic Downregulators) D->F E Heterocyclization (Hydrazine / Guanidine) C->E G Kinase Inhibitors (Aurora / CDK Targets) E->G

Caption: Synthetic divergence of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile into distinct anticancer pharmacophores.

Validated Experimental Protocols

Protocol A: Synthesis of (1-Ethyl-1H-pyrazol-3-yl)methanamine (Pathway A)

Target Application: Synthesis of c-MYC Modulators[1]

Objective: Clean reduction of the nitrile to a primary amine without the formation of secondary amine dimers.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 eq) in a 7N solution of ammonia in methanol (10 mL/mmol).

    • Causality Insight: The inclusion of methanolic ammonia is critical. During hydrogenation, the nitrile reduces to a highly reactive imine intermediate. Without excess ammonia, the newly formed primary amine will attack this imine, leading to unwanted secondary amine dimers. The 7N NH₃ outcompetes this side reaction, ensuring exclusive formation of the primary amine.

  • Catalyst Addition: Carefully add Raney-Nickel (approx. 10% w/w) under an inert argon atmosphere.

  • Hydrogenation: Purge the reaction vessel with H₂ gas and stir vigorously under a hydrogen balloon (1 atm) at room temperature for 12 hours.

  • Self-Validation (In-Process): Monitor the reaction via LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at [M+H]⁺ = 126.1 emerges. Crucially, verify the absence of the dimer peak at[2M-NH₃+H]⁺.

  • Workup: Filter the mixture through a pad of Celite to remove the catalyst (Caution: Raney-Ni is pyrophoric). Wash the Celite pad thoroughly with methanol. Concentrate the filtrate under reduced pressure to yield the crude primary amine, which is generally pure enough (>95%) for immediate downstream SNAr coupling.

Protocol B: Knoevenagel Condensation for Fused Heterocycles (Pathway B)

Target Application: Synthesis of Aurora/CDK Kinase Inhibitors[2]

Objective: Functionalization of the acidic α-carbon to generate a highly conjugated acrylonitrile intermediate.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, dissolve 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 eq) and a substituted aryl aldehyde (1.1 eq) in absolute ethanol (5 mL/mmol).

  • Catalysis: Add catalytic piperidine (0.1 eq).

    • Causality Insight: Piperidine is explicitly chosen over inorganic bases. As a secondary amine, it acts as an organocatalyst by condensing with the aryl aldehyde to form a highly electrophilic iminium ion intermediate. This significantly lowers the activation energy for the nucleophilic attack by the deprotonated acetonitrile α-carbon, allowing the reaction to proceed smoothly under mild conditions.

  • Reaction: Heat the mixture to reflux (approx. 80 °C) for 4–6 hours.

  • Self-Validation (In-Process): Monitor by TLC (Hexanes/EtOAc 7:3). The reaction is self-validating visually: the disappearance of the UV-active aldehyde spot will be accompanied by the emergence of a new, highly conjugated fluorescent spot (the acrylonitrile product) under 254 nm UV light.

  • Workup: Cool the reaction to 0 °C. In most cases, the highly conjugated product will spontaneously precipitate. Collect the solid via vacuum filtration, wash with ice-cold ethanol, and dry under high vacuum. This intermediate is now primed for heterocyclization (e.g., with hydrazine to form pyrazolo-pyrimidines).

References

  • Cell-Based Drug Discovery: Identification and Optimization of Small Molecules that Reduce c-MYC Protein Levels in Cells. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Application

Application Note: Green Chemistry Synthesis Protocols for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Executive Summary Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemical development, frequently exhibiting potent anti-inflammatory, antimicrobial, and kinase-inhibitory activities[1][2]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemical development, frequently exhibiting potent anti-inflammatory, antimicrobial, and kinase-inhibitory activities[1][2]. 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is a highly valuable bifunctional building block. Its N1-ethyl group provides lipophilicity, while the C3-acetonitrile moiety serves as a versatile handle for subsequent transformations (e.g., reduction to amines, hydrolysis to acids, or condensation into fused heterocycles)[3].

Historically, the synthesis of substituted pyrazoles has relied on harsh organic solvents (e.g., toluene, DMF) and generated significant hazardous waste, leading to high Environmental Factors (E-factors)[3]. Furthermore, traditional alkylation of pre-formed pyrazoles often yields an inseparable mixture of N1 and N2 isomers. This application note details two validated, highly regioselective Green Chemistry protocols—an aqueous multicomponent reaction and a microwave-assisted solvent-free method—designed to maximize atom economy, eliminate toxic solvents, and ensure >95% regioselectivity[4][5].

Target Molecule Profile

PropertySpecification
Chemical Name 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 1171541-96-0[6][7]
Molecular Formula C₇H₉N₃
Molecular Weight 135.17 g/mol
SMILES (Inferred) N#CCC1=NN(CC)C=C1
Key Structural Features Pyrazole core, N1-ethyl substitution, C3-acetonitrile moiety

Mechanistic Rationale & Causality

Achieving high regioselectivity in pyrazole synthesis requires exploiting the differential nucleophilicity of the hydrazine nitrogens and the differential electrophilicity of the 1,3-dielectrophile.

The Chemical Logic: We utilize a bottom-up condensation approach reacting ethylhydrazine with a highly polarized enaminone, 4-(dimethylamino)-3-oxobutanenitrile .

  • Primary Attack: The primary, less sterically hindered amine ( −NH2​ ) of ethylhydrazine selectively attacks the highly electrophilic ketone carbonyl, forming an intermediate hydrazone.

  • Cyclization: The secondary amine ( −NH−Et ) then undergoes intramolecular cyclization by attacking the β -carbon of the enaminone, displacing dimethylamine as a leaving group.

  • Result: This specific sequence locks the ethyl group at the N1 position and the acetonitrile group at the C3 position, bypassing the isomeric mixtures typical of direct pyrazole alkylation.

The Green Chemistry Logic: By transitioning from traditional organic solvents to an aqueous medium , we leverage the hydrophobic effect[4]. Water forces the hydrophobic organic precursors into micellar-like aggregates. This drastically increases the effective local concentration of the reactants, accelerating the reaction rate and improving the yield without the need for toxic, volatile organic compounds (VOCs)[5].

Reaction Pathway Visualization

Pathway A Ethylhydrazine (Nucleophile) C Aqueous Medium / Green Catalyst (Hydrophobic Effect) A->C B 4-(Dimethylamino)-3-oxobutanenitrile (Electrophile) B->C D Intermediate Hydrazone (Regioselective Formation) C->D Nucleophilic Attack at Carbonyl E Intramolecular Cyclization (- Dimethylamine, - H2O) D->E Thermal / MW Activation F 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (Target Product) E->F Aromatization

Fig 1: Regioselective green synthesis pathway of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Experimental Protocols

Protocol A: Aqueous Synthesis (Scalable Batch Method)

This method utilizes water as the sole solvent, relying on the hydrophobic effect to drive the condensation[4][5].

Materials:

  • 4-(dimethylamino)-3-oxobutanenitrile (10.0 mmol)

  • Ethylhydrazine oxalate or hydrochloride (11.0 mmol)

  • Sodium acetate (11.0 mmol, buffer/base)

  • Deionized Water (20 mL)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve sodium acetate (11.0 mmol) and ethylhydrazine salt (11.0 mmol) in 20 mL of deionized water. Causality: Sodium acetate neutralizes the hydrazine salt, generating the free base in situ while maintaining a mildly acidic pH (~5.5) which optimally catalyzes hydrazone formation.

  • Addition: Slowly add 4-(dimethylamino)-3-oxobutanenitrile (10.0 mmol) portion-wise over 10 minutes at room temperature. Causality: Slow addition controls the exothermic nature of the initial nucleophilic attack, preventing thermal degradation of the enaminone.

  • Reaction: Heat the mixture to 80°C and stir for 2-4 hours.

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The reaction is complete when the UV-active enaminone spot completely disappears.

  • Workup: Cool the mixture to room temperature. The product will often phase-separate as an oil or precipitate. Extract with a green solvent like ethyl acetate (3 x 15 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The crude product can be purified via vacuum distillation or crystallization.

Protocol B: Microwave-Assisted Solvent-Free Synthesis (Rapid Discovery Method)

Ideal for rapid library generation and drastically reducing reaction times[1][3].

Materials:

  • 4-(dimethylamino)-3-oxobutanenitrile (5.0 mmol)

  • Ethylhydrazine (free base, 5.5 mmol)

  • Silica gel (1.0 g, as a solid support/microwave susceptor)

Step-by-Step Procedure:

  • Impregnation: In a mortar, thoroughly grind the enaminone (5.0 mmol) and ethylhydrazine (5.5 mmol) with 1.0 g of activated silica gel until a homogeneous, free-flowing powder is obtained. Causality: Silica gel acts as both a mild acidic catalyst for the cyclization and a microwave susceptor that ensures uniform thermal distribution, preventing localized charring.

  • Irradiation: Transfer the powder to a microwave-safe glass vial. Irradiate in a dedicated laboratory microwave reactor at 150 W (max temp 100°C) for 10–15 minutes.

  • Self-Validation: Extract a 5 mg sample, dissolve in methanol, and run TLC or LC-MS. A single dominant peak at [M+H]+ = 136.1 confirms the pyrazole formation.

  • Product Recovery: Elute the product directly from the silica gel using ethyl acetate (20 mL). Filter the silica (which can be washed, dried, and reused), and evaporate the solvent to yield the pure product.

Comparative Process Data

The transition to green methodologies provides measurable improvements in both process efficiency and environmental impact.

MetricTraditional Method (Toluene/DMF)Protocol A (Aqueous)Protocol B (Microwave)
Reaction Time 12 - 24 hours2 - 4 hours10 - 15 minutes
Regioselectivity ~70% (Isomeric mixtures)>95%>95%
Isolated Yield 60 - 65%85 - 88%90 - 94%
E-Factor > 50< 5< 2
Energy Consumption High (Prolonged reflux)ModerateVery Low

References

  • abcr Gute Chemie. "AB501364 | CAS 1171541-96-0".
  • Accela ChemBio. "2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile SY206340".
  • ResearchGate. "Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review".
  • Bentham Science Publishers. "A Review on Environment-friendly Protocol for the Synthesis of Pyrazole Derivative".
  • Thieme Connect. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods".
  • NIH PubMed. "Recent advances on the green synthesis and antioxidant activities of pyrazoles".
  • ResearchGate. "Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods".

Sources

Method

Functionalization of the acetonitrile group in 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Advanced Functionalization of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile: A Methodological Guide for Pharmacophore Expansion Mechanistic Causality in Acetonitrile Functionalization In modern drug development, pyrazole deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Functionalization of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile: A Methodological Guide for Pharmacophore Expansion

Mechanistic Causality in Acetonitrile Functionalization

In modern drug development, pyrazole derivatives are privileged scaffolds frequently found in kinase inhibitors and anti-inflammatory agents. The molecule 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile serves as a highly versatile bifunctional building block. Its synthetic utility is driven by two distinct electronic features:

  • Alpha-Methylene Acidity: The protons adjacent to the nitrile group are highly acidic. The electron-withdrawing nature of the cyano group (-CN), combined with the aromatic stabilization provided by the pyrazole ring, stabilizes the resulting carbanion upon deprotonation. This allows for facile alpha-alkylation using bases like potassium tert-butoxide (KOtBu), enabling the synthesis of sterically complex derivatives without requiring expensive transition-metal catalysts[1].

  • Nitrile Electrophilicity: The polarized carbon-nitrogen triple bond acts as a robust electrophile. It can be subjected to nucleophilic addition or reduced to a primary amine using metal hydrides (e.g., LiAlH 4​ ) or catalytic hydrogenation[2]. This transforms the rigid nitrile into a flexible, hydrogen-bond-donating ethylamine motif, a critical pharmacophore in CNS and GPCR-targeted therapeutics.

Furthermore, arylacetonitriles serve as vital precursors in advanced C-H functionalization and cross-coupling methodologies, allowing chemists to rapidly expand the chemical space of a lead series[3],[4].

Pathways Core 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile Alkylation Alpha-Alkylation (C-C Bond Formation) Core->Alkylation Base + R-X Reduction Reduction (Primary Amine) Core->Reduction LiAlH4 or H2/Pd-C Hydrolysis Hydrolysis (Carboxylic Acid/Amide) Core->Hydrolysis Acid or Base + H2O NodeA Pharmacophore: Steric Tuning Alkylation->NodeA NodeB Pharmacophore: H-bond Donor/Acceptor Reduction->NodeB NodeC Pharmacophore: Salt Formation/Solubility Hydrolysis->NodeC

Divergent functionalization pathways of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Protocol A: Base-Promoted Alpha-Alkylation

Objective: To introduce steric bulk or secondary pharmacophores at the alpha-carbon via C-C bond formation.

Causality & Design: We utilize KOtBu as the base. Because KOtBu is sterically hindered and non-nucleophilic, it selectively deprotonates the alpha-carbon without attacking the electrophilic nitrile carbon. The reaction is initiated at 0 °C to prevent the localized thermal runaway that can lead to Thorpe-Ziegler dimerization (self-condensation of the nitrile).

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under argon. Charge the flask with 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv) and anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M solution.

  • Deprotonation: Cool the reaction vessel to 0 °C using an ice-water bath. Add KOtBu (1.2 equiv) dropwise as a solution in THF. Stir for 30 minutes. A slight color change (often pale yellow) indicates the formation of the alpha-carbanion.

  • Electrophile Addition: Slowly add the desired alkyl halide (R-X, 1.1 equiv). Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–12 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: the reaction is deemed complete when the parent mass [M+H] + is consumed and the target alkylated mass is dominant.

  • Quench & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl. Causality: NH 4​ Cl neutralizes the excess base gently without risking the hydrolysis of the nitrile group. Extract with Ethyl Acetate (3 × 20 mL), dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography.

Workflow A Starting Material (0.2 M in THF) B Deprotonation (KOtBu, 0°C) A->B C Electrophile Addition (R-X, RT, 4-12h) B->C D IPC Validation (LC-MS Tracking) C->D E Quench & Isolation (NH4Cl, Extraction) D->E

Workflow and IPC validation for the alpha-alkylation of the pyrazole-acetonitrile.

Protocol B: Hydride Reduction to Primary Amine

Objective: To convert the nitrile group into a 2-(1-ethyl-1H-pyrazol-3-yl)ethan-1-amine derivative.

Causality & Design: While catalytic hydrogenation (H 2​ over Pd/C) is a greener alternative[2], bench-scale medicinal chemistry often relies on Lithium Aluminum Hydride (LiAlH 4​ ) for rapid, quantitative reduction. Nitrile reduction requires a powerful hydride donor to fully reduce the triple bond to a primary amine. The critical failure point in LiAlH 4​ reductions is the workup, which often forms intractable aluminum hydroxide emulsions. We employ the Fieser workup to force the aluminum salts into a granular, easily filterable lattice.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under argon, suspend LiAlH 4​ (2.0 equiv) in anhydrous THF (0.5 M) and cool to 0 °C.

  • Addition: Dissolve 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension. Causality: The reduction is highly exothermic and evolves hydrogen gas; dropwise addition ensures thermal control.

  • Reaction: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 2–4 hours.

  • IPC: Monitor via TLC (DCM:MeOH 9:1). The product amine will stay at the baseline unless a basic stain (e.g., Ninhydrin) or basic eluent (adding 1% Et 3​ N) is used.

  • Fieser Workup (Self-Validation): Cool the reaction strictly to 0 °C. For every x grams of LiAlH 4​ used, sequentially and cautiously add:

    • x mL of distilled H 2​ O (dropwise, vigorous gas evolution).

    • x mL of 15% aqueous NaOH.

    • 3x mL of distilled H 2​ O.

    • Validation: Stir for 15 minutes at RT. The successful execution of this step is visually validated when the gray suspension transforms into a crisp, white, granular solid (sodium aluminate).

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate to yield the primary amine, which can be further purified by reverse-phase chromatography or isolated as an HCl salt.

Quantitative Process Parameters

To assist in experimental design, the following table summarizes the typical quantitative parameters, expected yields, and validation methods for the primary functionalization routes of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

TransformationReagents / CatalystTemperature ProfileReaction TimeIPC / Validation MethodTypical Yield Range
Alpha-Alkylation KOtBu, R-X, THF0 °C RT4 – 12 hLC-MS (Mass Shift)75 – 90%
Nitrile Reduction LiAlH 4​ , THF0 °C Reflux2 – 4 hTLC (Ninhydrin Stain)80 – 95%
Nitrile Hydrolysis NaOH (aq), EtOHReflux12 – 24 hIR Spectroscopy (C=O stretch)70 – 85%

References

  • Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. ResearchGate. Available at:[Link]

  • Synthesis of arylacetonitrile derivatives: Ni-catalyzed reaction of benzyl chlorides with trimethylsilyl cyanide under base-free conditions. RSC Publishing. Available at:[Link]

  • Carbon-Hydrogen Bond Functionalization Approach for the Synthesis of Fluorenones and ortho-Arylated Benzonitriles. PMC - NIH. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Welcome to the technical support center for the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this synthesis. Our goal is to move beyond simple procedural steps and explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your reaction yields.

Overview of the Core Synthesis

The most common and direct route to synthesizing 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is through the nucleophilic substitution of a suitable precursor, typically 3-(chloromethyl)-1-ethyl-1H-pyrazole, with a cyanide salt. This reaction is a classic example of an SN2 mechanism, where the cyanide ion (CN⁻) acts as a nucleophile.[1][2]

The success of this synthesis hinges on several critical parameters, including the choice of solvent, temperature, quality of starting materials, and the exclusion of water.

Synthesis_Overview SM 3-(chloromethyl)-1-ethyl-1H-pyrazole RGT + NaCN / KCN SM->RGT PROD 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile RGT->PROD S N 2 Reaction SOLV Solvent (e.g., DMSO, DMF) SOLV->RGT Reaction Condition

Caption: General SN2 synthesis route for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Category: Low or No Product Yield

Q1: My reaction has gone to completion, but the isolated yield of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile is consistently below 50%. What are the primary causes?

A1: Persistently low yields, even with full consumption of starting material, typically point towards competing side reactions or product degradation during work-up.

  • Causality - Competing Elimination (E2) Reaction: The cyanide ion (CN⁻) is not only a good nucleophile but also a moderately strong base.[3] If there are protons on the carbon adjacent to the chloromethyl group (which is not the case for your specific substrate but is a general concern), an E2 elimination reaction can compete with the desired SN2 substitution, leading to an alkene byproduct. More relevantly, impurities in the starting material or solvent can promote side reactions.

  • Causality - Hydrolysis of Product: Nitriles can be sensitive to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures during work-up, converting the desired nitrile to a carboxylic acid or amide.

  • Causality - Solvent Effects: While polar aprotic solvents (like DMSO or DMF) are ideal for SN2 reactions, the presence of protic solvents (like water or ethanol) can solvate the cyanide nucleophile, reducing its reactivity and potentially leading to hydrolysis of the starting halide.[4] Using ethanol as a solvent, for example, requires strictly anhydrous conditions, as the presence of water can lead to the formation of the corresponding alcohol as a byproduct.[4]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Dry your solvent (e.g., using molecular sieves) and glassware thoroughly. Run the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from interfering.

  • Solvent Choice: Switch to a high-quality, anhydrous polar aprotic solvent like DMSO or DMF. These solvents excel at solvating the cation (Na⁺ or K⁺) while leaving the cyanide nucleophile "naked" and highly reactive, favoring the SN2 pathway.[5]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gently heat if necessary. Avoid excessive temperatures which can promote side reactions.

  • Purification Strategy: Purify the crude product using methods that avoid harsh pH and high temperatures. Column chromatography on silica gel with a non-polar/polar solvent system (e.g., Hexane/Ethyl Acetate) is often effective. Recrystallization from a suitable solvent system like ethanol/water or hexane/ethyl acetate can also be employed for final purification.[6]

Q2: My reaction fails to start, or proceeds extremely slowly, with most of the 3-(chloromethyl)-1-ethyl-1H-pyrazole remaining unreacted. What should I investigate?

A2: A stalled reaction typically indicates an issue with reagent quality, insufficient reactivity, or poor solubility.

  • Causality - Reagent Quality: The primary culprits are often old or poorly stored sodium/potassium cyanide or wet solvent. Cyanide salts can degrade over time by absorbing atmospheric moisture and CO₂, forming less reactive species. The starting halide may also be of poor quality.

  • Causality - Insufficient Solubility: If the cyanide salt is not sufficiently soluble in the chosen solvent, the concentration of the nucleophile in the solution will be too low for the reaction to proceed efficiently.

  • Causality - Leaving Group: While chloride is a reasonable leaving group, it is less reactive than bromide or iodide.

Troubleshooting Flowchart:

Troubleshooting_Stalled_Reaction Start Reaction Stalled Check_Solvent Is the solvent anhydrous and appropriate (e.g., DMSO, DMF)? Start->Check_Solvent Check_Cyanide Is the NaCN/KCN fresh and from a sealed container? Check_Solvent->Check_Cyanide Yes Use_New_Solvent Action: Use freshly dried, high-purity solvent. Check_Solvent->Use_New_Solvent No Check_Temp Is the temperature appropriate? Check_Cyanide->Check_Temp Yes Use_New_Cyanide Action: Use fresh, finely ground NaCN/KCN. Check_Cyanide->Use_New_Cyanide No Increase_Temp Action: Gradually increase temperature (e.g., to 50-60 °C) and monitor. Check_Temp->Increase_Temp No Add_Catalyst Consider adding a phase-transfer catalyst or NaI (Finkelstein conditions). Check_Temp->Add_Catalyst Yes Use_New_Solvent->Check_Cyanide Use_New_Cyanide->Check_Temp Increase_Temp->Add_Catalyst End Problem Resolved Add_Catalyst->End

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl Pyrazole Synthesis

Welcome to the Synthesis Technical Support Center. As application scientists, we frequently encounter challenges when functionalizing the pyrazole core.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Synthesis Technical Support Center. As application scientists, we frequently encounter challenges when functionalizing the pyrazole core. The synthesis of N-ethyl pyrazoles—whether through direct N-alkylation or de novo cyclocondensation (Knorr synthesis)—is notoriously prone to side reactions such as poor regioselectivity, over-alkylation, and incomplete dehydration.

This guide provides field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to help you achieve high yields and isomeric purity in your drug development workflows.

Part 1: Mechanistic Workflows & Decision Trees

Understanding the mechanistic divergence of your reaction is the first step in troubleshooting. Below are the logical workflows for diagnosing and mitigating side reactions in both primary synthetic pathways.

AlkylationWorkflow Start N-Ethylation of Pyrazole CheckSym Is the pyrazole unsymmetrical? Start->CheckSym Sym Standard Alkylation (K2CO3, DMF/DMSO) CheckSym->Sym No Unsym Regioselectivity Risk (N1 vs N2 isomers) CheckSym->Unsym Yes OverAlk Pyrazolium Salt Formation? Sym->OverAlk Steric Modify Steric Hindrance (Bulky Base/Electrophile) Unsym->Steric Strategy 1 Solvent Change Solvent (TFE, HFIP, DMSO) Unsym->Solvent Strategy 2 Steric->OverAlk Solvent->OverAlk ReduceEq Reduce Ethyl Halide Eq. & Lower Temp OverAlk->ReduceEq Yes

Decision tree for mitigating regioselectivity and over-alkylation issues in N-ethylation.

KnorrMechanism Start 1,3-Dicarbonyl + Ethylhydrazine Attack Nucleophilic Attack (Steric/Electronic Control) Start->Attack Intermediate 3,5-Dihydroxypyrazolidine Intermediate Attack->Intermediate Primary pathway Side1 Side Reaction: Regioisomer Mixture Attack->Side1 Poor selectivity Side2 Side Reaction: Stable Pyrazoline Intermediate->Side2 Incomplete Dehydration Product Desired N-Ethyl Pyrazole Intermediate->Product Full Dehydration (-2H2O)

Mechanistic pathways and common side reactions in the Knorr synthesis of N-ethyl pyrazoles.

Part 2: Frequently Asked Questions (FAQs)

Section A: Direct N-Alkylation (Using Ethyl Halides/Sulfates)

Q1: Why am I getting an intractable mixture of N1 and N2 ethylated isomers? A1: This is the most common side reaction when alkylating unsymmetrical pyrazoles. Pyrazoles undergo rapid annular tautomerization, meaning both nitrogen atoms can act as nucleophiles[1][2]. The regioselectivity is governed by a competition between steric hindrance and electronic effects. Alkylation generally favors the less sterically hindered nitrogen; however, strongly electron-withdrawing groups (like -CF3) can drastically alter the nucleophilicity of the adjacent nitrogen, leading to 1:1 isomer mixtures[2]. Troubleshooting: Switch to a highly polar aprotic solvent (like DMSO) combined with K₂CO₃. This specific combination stabilizes the pyrazolide anion and heavily favors N1-alkylation[1][3]. Alternatively, fluorinated solvents like HFIP can dramatically enhance regioselectivity via hydrogen-bond networking[1].

Q2: My LC-MS shows a highly polar byproduct with a mass corresponding to [M+Ethyl]+. What is this? A2: You are observing over-alkylation, resulting in the formation of an N1,N2-diethylpyrazolium salt[4]. Causality: Once the first ethyl group is added, the resulting N-ethylpyrazole remains nucleophilic at the unsubstituted nitrogen. Because the ethyl group is electron-donating, the second nitrogen is often more nucleophilic than the starting material. If your ethylating agent (e.g., ethyl iodide) is highly reactive or present in excess, the second nitrogen rapidly attacks it[4]. Troubleshooting: Strictly limit the ethylating agent to 1.05 equivalents. Use ethyl bromide instead of ethyl iodide to reduce the electrophile's reactivity[1], and ensure the reaction temperature does not exceed 40°C.

Section B: Knorr Condensation (Ethylhydrazine + 1,3-Dicarbonyls)

Q3: My Knorr synthesis is yielding pyrazolines instead of pyrazoles. How do I force aromatization? A3: The Knorr synthesis proceeds via a 3,5-dihydroxypyrazolidine intermediate, which must undergo a double dehydration to form the fully aromatic pyrazole ring[5][6]. If your reaction conditions are too mild (e.g., room temperature, neutral pH), the dehydration stalls at the intermediate pyrazoline stage[6][7]. Troubleshooting: Dehydration is acid-catalyzed and requires thermal energy. Add a catalytic amount of glacial acetic acid or p-toluenesulfonic acid (pTSA) and reflux the mixture using a Dean-Stark trap to actively remove the water byproduct, driving the equilibrium toward the aromatic pyrazole[7].

Q4: How can I control regioselectivity when using ethylhydrazine with unsymmetrical 1,3-diketones? A4: Ethylhydrazine has two distinct nitrogen atoms: the terminal -NH₂ is primary and highly nucleophilic, while the internal -NH- is secondary and sterically hindered by the ethyl group. The terminal -NH₂ will preferentially attack the most electrophilic (or least sterically hindered) carbonyl carbon of the 1,3-dicarbonyl[5]. If the two carbonyls have similar electronic profiles, you will get a mixture. Troubleshooting: You can bias the reaction by using a 1,3-dicarbonyl where one carbonyl is highly reactive (e.g., an aldehyde or a CF3-adjacent ketone) and the other is sterically hindered (e.g., a tert-butyl-adjacent ketone).

Part 3: Quantitative Data Summary

The table below summarizes how different reaction parameters influence the primary side reactions and overall yield during the synthesis of N-ethyl pyrazoles.

Reaction MethodBase / CatalystSolventPrimary Side ReactionN1:N2 RatioTypical Yield
Alkylation (Standard) NaH (1.5 eq)DMFRegioisomer mixture1:1 to 3:160 - 75%
Alkylation (Optimized) K₂CO₃ (1.5 eq)DMSOTrace pyrazolium salt> 9:185 - 95%
Alkylation (H-Bonded) NoneHFIP / TFENone (Highly selective)> 95:580 - 90%
Knorr Condensation None (Neutral)EthanolPyrazoline accumulationSubstrate dep.40 - 60%
Knorr Condensation Acetic Acid (cat.)Toluene (Reflux)Hydrazine oxidationSubstrate dep.75 - 90%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and trust in your results, utilize these step-by-step methodologies. Each protocol includes built-in validation checks to verify causality and reaction progress.

Protocol A: Regioselective N-Ethylation of 3-Substituted Pyrazoles

Objective: Maximize N1-alkylation while suppressing pyrazolium salt formation.

  • Preparation: Charge a flame-dried round-bottom flask with the 3-substituted pyrazole (1.0 eq) and anhydrous DMSO (0.2 M concentration) under an argon atmosphere.

    • Validation Check: Ensure complete dissolution. A cloudy suspension indicates moisture or poor solubility, which depresses the reaction rate and favors side reactions.

  • Deprotonation: Add finely powdered, anhydrous K₂CO₃ (1.5 eq). Stir the suspension at room temperature for 30 minutes[1][3].

    • Validation Check: The solution should turn slightly yellow, visually confirming the formation of the highly nucleophilic pyrazolide anion.

  • Alkylation: Cool the flask to 0°C using an ice bath. Add Ethyl Bromide (1.05 eq) dropwise over 10 minutes.

    • Causality: Slow addition at a low temperature controls the exothermic alkylation and prevents local excesses of the electrophile, thereby suppressing the over-alkylation (pyrazolium salt) side reaction[4].

  • Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor via TLC (Eluent: 30% EtOAc in Hexanes).

    • Validation Check: The desired N-ethyl pyrazole will elute higher than the starting material. If a highly polar spot remains at the baseline, this indicates pyrazolium salt formation.

  • Workup: Quench with water and extract with EtOAc (3x). Wash the organic layer extensively with brine (5x) to remove all DMSO. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

Protocol B: Knorr Synthesis of N-Ethyl Pyrazoles

Objective: Force complete aromatization and prevent pyrazoline accumulation.

  • Condensation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the 1,3-dicarbonyl compound (1.0 eq) in anhydrous toluene (0.5 M).

  • Hydrazine Addition: Add ethylhydrazine (1.1 eq) dropwise at room temperature.

    • Causality: Ethylhydrazine is sensitive to air oxidation. Use fresh reagent and maintain an inert atmosphere to prevent the formation of dark, colored degradation byproducts[5].

  • Acid Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA, 0.05 eq).

  • Dehydration: Heat the mixture to reflux (approx. 110°C).

    • Validation Check: Monitor the Dean-Stark trap. The collection of stoichiometric water (2 equivalents) physically validates that the 3,5-dihydroxypyrazolidine intermediate has fully dehydrated into the aromatic pyrazole[6].

  • Isolation: Once water ceases to collect and TLC confirms the consumption of the starting diketone, cool to room temperature, wash with saturated NaHCO₃ to neutralize the acid, dry the organic layer, and concentrate under reduced pressure.

References

  • Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." ResearchGate / ACS Publications. Available at:[Link]

  • RRBDAVC. "Pyrazole: Reactions and Synthesis." RRBDAVC Organic Chemistry Pharmacy. Available at: [Link]

  • MDPI. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning." MDPI. Available at:[Link]

  • IntechOpen. "Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications." IntechOpen. Available at: [Link]

  • ResearchGate. "The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism." ResearchGate. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Mastering Regioselectivity in Pyrazole N-Alkylation

Welcome to the technical support center dedicated to providing in-depth guidance on a persistent challenge in synthetic chemistry: controlling regioisomer formation during the N-alkylation of pyrazoles. This resource is...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to providing in-depth guidance on a persistent challenge in synthetic chemistry: controlling regioisomer formation during the N-alkylation of pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter the complexities of achieving selective N1 versus N2 substitution. Here, we dissect the underlying principles, offer practical troubleshooting advice, and provide validated protocols to empower you to overcome these synthetic hurdles.

The Challenge: N1 vs. N2 Alkylation

The pyrazole ring, a cornerstone in many pharmaceuticals and agrochemicals, possesses two adjacent nitrogen atoms (N1 and N2).[1][2] In unsymmetrical pyrazoles, these two nitrogens are chemically distinct, leading to the potential formation of two different regioisomers upon N-alkylation.[1][3] This lack of regioselectivity often results in challenging purification processes and reduced yields of the desired product, a significant bottleneck in synthetic campaigns.[3][4] This guide will equip you with the knowledge to manipulate reaction parameters to favor the formation of a single, desired regioisomer.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding pyrazole alkylation.

Q1: What are the primary factors that control regioselectivity in pyrazole alkylation?

A1: The outcome of pyrazole alkylation is a delicate interplay of several factors:

  • Steric Hindrance: This is often the most dominant factor. The alkylating agent will preferentially attack the less sterically hindered nitrogen atom.[1][3][5] Therefore, bulky substituents on the pyrazole ring or a bulky alkylating agent can significantly influence the regiochemical outcome.[1][3]

  • Electronic Effects: The electronic nature of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of alkylation.[1][2][3]

  • Reaction Conditions: The choice of base, solvent, and temperature plays a crucial role in directing the alkylation.[1] These parameters can modulate the nature of the pyrazolate anion and its interaction with the alkylating agent.

  • The Alkylating Agent: The structure and reactivity of the alkylating agent are critical. For instance, sterically demanding α-halomethylsilanes have been used as "masked" methylating agents to achieve high N1-selectivity.[6]

Q2: How does the choice of solvent affect the N1/N2 ratio?

A2: Solvent polarity is a key parameter. Polar aprotic solvents like DMF, DMSO, and acetonitrile often favor the formation of a single regioisomer.[3] In some instances, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been demonstrated to dramatically enhance regioselectivity.[3]

Q3: Can the base be used to control which isomer is formed?

A3: Absolutely. The choice of base is critical and can even reverse the regioselectivity. For example, the use of K₂CO₃ in DMSO is often effective for regioselective N1-alkylation of 3-substituted pyrazoles.[3] Conversely, magnesium-based catalysts, such as MgBr₂, have been shown to favor N2-alkylation.[3][7] In specific cases, using a strong, non-nucleophilic base like sodium hydride (NaH) can prevent the formation of regioisomeric mixtures.[2][3]

Q4: Are there alternatives to traditional base-mediated alkylation?

A4: Yes, several alternative strategies have been developed:

  • Acid-Catalyzed Alkylation: This method employs a Brønsted acid catalyst with trichloroacetimidates as electrophiles and can be a viable alternative to methods requiring strong bases.[5]

  • Enzymatic Alkylation: Engineered enzymes, such as methyltransferases, can provide exceptional regioselectivity (>99%) for pyrazole alkylation.[1][4]

  • Protecting Group Strategies: A protecting group can be used to temporarily block one of the nitrogen atoms, directing alkylation to the desired position, followed by a deprotection step.[1][8][9] The 2-(trimethylsilyl)ethoxymethyl (SEM) group is one such example that allows for regioselective introduction of substituents.[8]

  • Directed Metalation: The use of directing groups can facilitate regioselective metalation, followed by quenching with an alkylating agent.

Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during pyrazole alkylation.

Issue 1: Poor Regioselectivity (Mixed Isomers)

Symptoms: Your reaction produces a mixture of N1 and N2 alkylated pyrazoles that are difficult to separate.

Troubleshooting Workflow:

Caption: Decision tree for improving regioselectivity.

Detailed Steps:

  • Evaluate Steric Factors: The first step is to analyze the steric environment around the two nitrogen atoms of your pyrazole substrate. If your desired isomer is the one resulting from alkylation at the less hindered nitrogen, consider using a bulkier alkylating agent to amplify this steric bias.[1][3]

  • Solvent Screening: If sterics alone are not sufficient, perform a solvent screen. As a starting point, switch to a polar aprotic solvent like DMF or DMSO.[3] For challenging cases, fluorinated alcohols can be highly effective.[3]

  • Base and Catalyst Optimization: The choice of base is paramount. For N1-alkylation, a combination of K₂CO₃ in DMSO is a reliable starting point.[3] If the N2 isomer is the target, explore the use of a magnesium catalyst like MgBr₂.[3][7]

  • Temperature Control: Investigate the effect of temperature. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.[1][10][11]

  • Advanced Strategies: If the above modifications do not yield the desired selectivity, consider more advanced approaches such as employing a protecting group strategy to block the undesired nitrogen atom or exploring enzymatic methods for ultimate control.[1][4][8]

Issue 2: Low or No Product Yield

Symptoms: The reaction results in a low yield of the desired N-alkylated pyrazole, or no product is formed at all.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low pyrazole yield.

Detailed Steps:

  • Reagent Integrity: Ensure all reagents are of high quality and anhydrous. Water can quench the base and hydrolyze the alkylating agent.[1] Use freshly distilled solvents and recently purchased reagents.

  • Base Selection and Stoichiometry: The base must be strong enough to deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH may be necessary.[1] A slight excess of the base is often beneficial.[3]

  • Alkylating Agent Reactivity: The reactivity of the alkylating agent (R-X) is dependent on the leaving group (X). The general order of reactivity is I > Br > Cl > OTs. If your reaction is sluggish, consider switching to a more reactive alkylating agent.

  • Temperature Adjustment: For pyrazoles with electron-withdrawing groups that decrease nucleophilicity, increasing the reaction temperature may be required to drive the reaction to completion.[1]

  • Monitor for Side Reactions: Over-alkylation to form a quaternary pyrazolium salt can occur, particularly with highly reactive alkylating agents or prolonged reaction times.[1] Monitor the reaction progress closely by TLC or LC-MS to identify the optimal reaction time.

Key Experimental Protocols

Protocol 1: General Procedure for N1-Selective Alkylation using K₂CO₃/DMSO

This protocol is a good starting point for achieving N1-selectivity with 3-substituted pyrazoles.

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq)

  • Alkyl halide (1.1 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

Procedure:

  • To a stirred suspension of the 3-substituted pyrazole and K₂CO₃ in anhydrous DMSO, add the alkyl halide dropwise at room temperature.

  • Heat the reaction mixture to the desired temperature (typically 25-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Mg-Catalyzed N2-Selective Alkylation

This method is effective for the N2-alkylation of 3-substituted pyrazoles.[7]

Materials:

  • 3-Substituted pyrazole (1.0 eq)

  • Magnesium bromide (MgBr₂, 0.2 eq)

  • Alkylating agent (e.g., 2-bromo-N,N-dimethylacetamide, 2.0 eq)

  • Hünig's base (diisopropylethylamine, 2.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • In a nitrogen-filled glovebox, charge a vial with the 3-substituted pyrazole and MgBr₂.

  • Add anhydrous THF and the alkylating agent.

  • Add Hünig's base dropwise at 25 °C.

  • Stir the resulting mixture at 25 °C for the required time (e.g., 2 hours), monitoring by LC-MS.

  • Quench the reaction with a saturated solution of ammonium chloride in methanol.

  • Concentrate the solution to dryness.

  • Add water to the residue and extract with an appropriate organic solvent (e.g., isopropyl acetate).

  • Purify the crude product by silica gel column chromatography.[7]

Data Summary: Influence of Conditions on Regioselectivity

Pyrazole SubstituentAlkylating AgentBaseSolventN1:N2 RatioReference
3-Phenyl2-Bromo-N,N-dimethylacetamidei-Pr₂NEt / MgBr₂THF1:99[7]
3-Methyl-5-phenylPhenethyl trichloroacetimidateCSA (cat.)DCE2.5:1[5]
3-Aryl(Chloromethyl)triisopropylsilaneKHMDSTHF>92:8[6]
3-CF₃Ethyl iodoacetateK₂CO₃MeCN1:1[2]
3-CF₃-5-(pyridin-2-yl)hydrazonoEthyl iodoacetateNaHDME/MeCN0:100 (N2)[2]

Conclusion

The regioselective N-alkylation of pyrazoles is a multifaceted challenge that can be overcome with a systematic and informed approach. By carefully considering the interplay of steric and electronic factors, and by judiciously selecting the reaction conditions—particularly the base and solvent—chemists can effectively steer the reaction towards the desired regioisomer. For particularly recalcitrant cases, advanced methods such as protecting group strategies and biocatalysis offer powerful solutions. This guide provides a foundation for troubleshooting and optimizing your pyrazole alkylation reactions, ultimately streamlining your synthetic endeavors.

References

  • Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Vertex AI Search.
  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC. Vertex AI Search.
  • Technical Support Center: Optimizing N-Alkylation of Pyrazoles - Benchchem. Vertex AI Search.
  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Vertex AI Search.
  • Technical Support Center: Selective N-Methylation of Pyrazoles - Benchchem. Vertex AI Search.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. Vertex AI Search.
  • The 4Methoxybenzyl (PMB)
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid
  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | The Journal of Organic Chemistry - ACS Public
  • Thermodynamic reaction control or kinetic reaction control in a chemical reaction can decide the composition in a reaction product mixture when competing pathways lead to different products and the reaction conditions influence the selectivity or stereoselectivity. Wikipedia. [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute. Dalal Institute. [Link]

Sources

Optimization

Scaling up the synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

Welcome to the Technical Support Center for the scale-up synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0). This compound is a critical building block and intermediate in the development of complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0). This compound is a critical building block and intermediate in the development of complex heterocyclic pharmaceuticals, including Janus kinase (JAK) inhibitors and cannabinoid receptor antagonists[1, 3].

Scaling this synthesis from the bench to the pilot plant introduces significant challenges in mass transfer, thermal management, and phase-transfer catalysis. This guide is designed to provide drug development professionals with field-proven troubleshooting strategies and validated protocols.

Process Visualization

G N1 Ethyl 1-ethyl-1H- pyrazole-3-carboxylate N2 (1-Ethyl-1H-pyrazol- 3-yl)methanol N1->N2 NaBH4 / CaCl2 EtOH/THF N3 3-(Chloromethyl)-1- ethyl-1H-pyrazole N2->N3 SOCl2 DCM N4 2-(1-Ethyl-1H-pyrazol- 3-yl)acetonitrile N3->N4 NaCN / TBAB Toluene/H2O

Fig 1: Three-stage synthetic workflow for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile scale-up.

Troubleshooting & FAQs

Q1: During the reduction of the ester to the methanol intermediate, our scale-up batches ( >5 kg) are experiencing stalled conversions and dangerous thermal spikes. We are currently using DIBAL-H. How can we resolve this? A: DIBAL-H is excellent for laboratory-scale reductions but poses severe exotherm and off-gassing risks at scale [2]. The stalling is likely due to localized freezing or inadequate mixing of the highly viscous aluminum complexes formed during the reaction. Solution: Transition to a NaBH4​/CaCl2​ reduction system in an EtOH/THF solvent mixture. The in-situ generation of calcium borohydride provides a milder, highly chemoselective reduction of the ester to the alcohol. This system exhibits a much more manageable heat release profile and avoids the formation of intractable aluminum gel emulsions during the aqueous quench, significantly improving mass transfer and downstream filtration.

Q2: In the chlorination step, we are observing the formation of a dimeric ether byproduct (bis((1-ethyl-1H-pyrazol-3-yl)methyl) ether). What drives this causality, and how do we suppress it? A: The dimeric ether forms via a nucleophilic attack of unreacted starting material ((1-ethyl-1H-pyrazol-3-yl)methanol) on the newly formed 3-(chloromethyl)-1-ethyl-1H-pyrazole. This is a classic mass-transfer issue at scale. If the addition of Thionyl Chloride ( SOCl2​ ) is too slow, or if mixing is inadequate, localized areas rich in the alcohol intermediate will react with the highly electrophilic chloromethyl product. Solution: Ensure the reaction is conducted under pseudo-dilute conditions in Dichloromethane (DCM). Add the alcohol solution dropwise to a pre-cooled ( 0−5∘C ) solution of SOCl2​ in DCM, rather than the reverse. This ensures SOCl2​ is always in excess, rapidly converting the alcohol to the chloride before it can act as a nucleophile.

Q3: The final cyanation step utilizes a biphasic system (Toluene/Water). At the 10 L scale, our yields dropped from 85% to 40%, and we are seeing intractable emulsions. Why? A: Cyanation of halomethylpyrazoles relies heavily on Phase Transfer Catalysis (PTC), typically using Tetrabutylammonium bromide (TBAB) or 18-crown-6 [2]. The cyanide ion ( CN− ) must be shuttled from the aqueous phase to the organic phase. At scale, the interfacial surface area is highly dependent on the impeller design and agitation speed. Solution: The drop in yield is caused by insufficient agitation leading to a low interfacial area, starving the organic phase of the nucleophile. Conversely, the emulsion is caused by over-shearing the biphasic mixture in the presence of the pyrazole (which can act as a weak surfactant). Optimize the agitation using a pitched-blade turbine at a moderate tip speed (e.g., 1.5 - 2.0 m/s). Maintain the pH of the aqueous phase strictly above 10.5 to prevent the formation of highly toxic and volatile Hydrogen Cyanide (HCN) gas, and ensure the reaction temperature does not exceed 60∘C to prevent the hydrolysis of the newly formed nitrile into an amide or carboxylic acid.

Quantitative Process Parameters

Process StepPrimary ReagentsTemp RangeTarget YieldCritical Quality Attribute (CQA)
1. Reduction NaBH4​ , CaCl2​ , EtOH/THF 0∘C to 25∘C 88 - 92%Residual ester < 1.0% (HPLC)
2. Chlorination SOCl2​ , DCM 0∘C to 15∘C 90 - 95%Dimeric ether byproduct < 0.5%
3. Cyanation NaCN, TBAB, Toluene/ H2​O 50∘C to 60∘C 80 - 85%Complete consumption of chloride

Step-by-Step Experimental Methodologies

Note: The following protocols are designed for professional, equipped pilot-plant environments. Cyanation must be performed in dedicated, highly ventilated reactors with integrated caustic scrubbers to neutralize any potential HCN gas.

Step 1: Synthesis of (1-Ethyl-1H-pyrazol-3-yl)methanol

  • Charge a dry, nitrogen-purged reactor with Ethyl 1-ethyl-1H-pyrazole-3-carboxylate (1.0 eq) and a 1:1 mixture of anhydrous THF and Ethanol (10 volumes).

  • Cool the solution to 0∘C using a jacketed chiller.

  • Add anhydrous CaCl2​ (1.2 eq) in portions, maintaining the temperature below 10∘C . Stir for 30 minutes.

  • Add NaBH4​ (2.5 eq) in small portions over 2 hours. Causality note: Gradual addition controls the evolution of hydrogen gas and the associated exotherm.

  • Allow the reaction to warm to 25∘C and stir for 12 hours.

  • Quench the reaction by carefully adding 10% aqueous HCl until pH reaches 7.0, maintaining temperature < 20∘C .

  • Extract with Ethyl Acetate ( 3×5 volumes), wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure to yield the intermediate alcohol.

Step 2: Synthesis of 3-(Chloromethyl)-1-ethyl-1H-pyrazole

  • Charge a reactor with SOCl2​ (1.5 eq) and anhydrous DCM (5 volumes). Cool to 0∘C .

  • Dissolve the (1-Ethyl-1H-pyrazol-3-yl)methanol (1.0 eq) in DCM (3 volumes).

  • Add the alcohol solution dropwise to the SOCl2​ solution over 2 hours. Causality note: Vent the reactor through a caustic scrubber (10% NaOH) to neutralize the copious HCl and SO2​ gases generated.

  • Stir at 15∘C for 3 hours until complete conversion is confirmed by TLC/HPLC.

  • Concentrate the mixture under vacuum to remove excess SOCl2​ and DCM. Co-evaporate with Toluene ( 2×2 volumes) to remove residual acidic volatiles.

Step 3: Synthesis of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

  • In a reactor equipped with a high-efficiency pitched-blade turbine, charge the crude 3-(chloromethyl)-1-ethyl-1H-pyrazole (1.0 eq) and Toluene (6 volumes).

  • In a separate vessel, prepare an aqueous solution of Sodium Cyanide (NaCN, 1.3 eq) and Tetrabutylammonium bromide (TBAB, 0.05 eq) in Water (3 volumes). Ensure the pH is adjusted to >10.5 using 1M NaOH.

  • Add the aqueous solution to the Toluene solution.

  • Heat the biphasic mixture to 55∘C with vigorous stirring (approx. 250 RPM, depending on reactor geometry) for 6-8 hours [2].

  • Cool to 20∘C . Separate the phases.

  • Safety Critical: Treat the aqueous phase with sodium hypochlorite (bleach) to destroy residual cyanide before waste disposal.

  • Wash the organic phase with water ( 2×3 volumes) and brine (3 volumes).

  • Concentrate the organic phase under reduced pressure. Purify via vacuum distillation or crystallization (depending on purity requirements) to afford 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

References

  • DrugFuture. "Pirazolac, ZK-76604-药物合成数据库." DrugFuture. Available at:[Link]

  • Google Patents. "Cyanomethylpyrazole carboxamides as janus kinase inhibitors." WO2013043962A1.
Troubleshooting

Technical Support Center: Enhancing the Stability of Pyrazole Acetonitrile Compounds

Welcome to the technical support center for pyrazole acetonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoo...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for pyrazole acetonitrile compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for stability-related challenges encountered during experimentation. Our goal is to equip you with the knowledge to not only solve immediate stability issues but also to proactively design more robust experimental and formulation strategies.

Section 1: Troubleshooting Guide - A Proactive Approach to Stability

Instability in pyrazole acetonitrile compounds can manifest in various ways, from visible changes in the sample to inconsistent analytical results. This section provides a systematic approach to identifying and resolving these issues.

Issue 1: Physical Appearance Changes (e.g., Color Change, Clumping)

Question: My pyrazole acetonitrile compound, which was initially a white powder, has started to turn brown and clump together during storage. What is the likely cause, and how can I prevent this?

Answer:

A brown discoloration is a common indicator of oxidation.[1] Clumping often suggests the absorption of moisture, which can lead to hydration or facilitate other degradation pathways. To address this, a multi-faceted approach to storage is necessary.

Causality and Recommended Actions:

  • Oxidation: The pyrazole ring and associated functional groups can be susceptible to oxidation, often initiated by atmospheric oxygen.[2] Storing the compound under an inert atmosphere, such as argon or nitrogen, is highly effective at preventing this.[1]

  • Hydration and Polymorphism: Moisture can lead to the formation of hydrates or induce polymorphic changes in the crystal structure. Storing the compound in a desiccator will help maintain a dry environment.[1]

  • Photodegradation: Exposure to light can also trigger degradation.[1][2] It is crucial to use amber glass vials or wrap containers in aluminum foil to protect the compound from light.[1]

Storage ParameterRecommendationRationale
Temperature 2-8°C (refrigerated) or -20°C (frozen)Slows down the rate of chemical degradation.[1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidative degradation.[1]
Light Exposure Amber vials or foil wrappingProtects against photodegradation.[1]
Moisture Desiccated environmentPrevents hydrolysis and tautomerization.[1]
Issue 2: Emergence of New Peaks in HPLC or GC Analysis

Question: I am analyzing my pyrazole acetonitrile compound using HPLC and have noticed the appearance of new, unidentified peaks that were not present in the initial analysis. What do these peaks signify, and what should be my course of action?

Answer:

The appearance of new peaks in a chromatogram is a strong indication of chemical degradation.[1] These new peaks represent degradation products formed from the parent compound. To understand and mitigate this, a systematic investigation is required.

Causality and Recommended Actions:

  • Review Storage Conditions: The first step is to meticulously review the storage conditions (temperature, light exposure, atmosphere) against the recommended best practices.[1]

  • Forced Degradation Studies: To identify the potential degradation products and understand the degradation pathways, it is highly recommended to perform forced degradation studies.[1][2] This involves intentionally exposing the compound to harsh conditions such as acid, base, oxidation, heat, and light to accelerate degradation.[1][2][3]

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a pyrazole acetonitrile compound.

Objective: To identify potential degradation products and pathways to develop a stability-indicating analytical method.

Materials:

  • Pyrazole acetonitrile compound of interest

  • HPLC-grade acetonitrile and water[1]

  • 0.1 M Hydrochloric Acid (HCl)[1]

  • 0.1 M Sodium Hydroxide (NaOH)[1]

  • 3% Hydrogen Peroxide (H₂O₂)[1]

  • C18 reverse-phase HPLC column[1]

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the pyrazole acetonitrile compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.[1]

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.[1]

    • Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.[1]

    • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.[1]

    • Photodegradation: Expose the compound (solid and in solution) to light according to ICH Q1B guidelines.[1]

  • Sample Analysis: At the end of the exposure period, dilute the samples appropriately and analyze them using a stability-indicating HPLC method.

Workflow for Forced Degradation and Stability Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (1 mg/mL in Acetonitrile) B Acid Hydrolysis (0.1M HCl, 60°C) A->B Expose C Base Hydrolysis (0.1M NaOH, 60°C) A->C Expose D Oxidation (3% H2O2, RT) A->D Expose E Thermal Degradation (105°C, Solid) A->E Expose F Photodegradation (ICH Q1B) A->F Expose G HPLC-PDA/MS Analysis B->G Analyze C->G Analyze D->G Analyze E->G Analyze F->G Analyze H Identify Degradants & Establish Pathways G->H Interpret Data

Caption: Workflow for Forced Degradation and Stability Studies.

Issue 3: Inconsistent Results in Biological Assays

Question: I'm observing significant variability in the results of my biological assays using a pyrazole acetonitrile compound. Could this be related to its stability?

Answer:

Yes, inconsistent biological activity is often linked to the presence of impurities or degradation products that may have their own biological effects, or to tautomeric interconversion.[1]

Causality and Recommended Actions:

  • Active Degradants or Impurities: Degradation products may possess their own biological activity, leading to unpredictable assay results. It is crucial to re-purify the compound and confirm its structure before use.[1]

  • Tautomeric Interconversion: For N-unsubstituted pyrazoles, the presence of water can facilitate the interconversion between tautomers.[4] While not a degradation in terms of bond cleavage, this can result in a mixture of isomers with potentially different biological activities. Controlling the pH and solvent of the assay buffers can help manage the tautomeric equilibrium.[1]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of pyrazole acetonitrile compounds.

Q1: Are there specific functional groups that make pyrazole acetonitrile compounds more susceptible to degradation?

A1: Yes, the nature and position of substituents on the pyrazole ring significantly influence its stability. For example, ester functionalities on the pyrazole ring are known to be susceptible to hydrolysis, particularly at higher pH.[5] Nitro-substituted pyrazoles can be prone to thermal decomposition.[6]

Q2: How does pH affect the stability of pyrazole acetonitrile compounds?

A2: The pH of the solution can have a profound impact on the stability of pyrazole acetonitrile compounds. Both acidic and basic conditions can promote hydrolysis of susceptible functional groups.[2] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[2] For instance, the pyrazole ring itself contains a weakly basic nitrogen atom, which can be protonated in acidic solutions, potentially altering its stability and solubility.[7]

Q3: What is the role of antioxidants in enhancing stability?

A3: Antioxidants can be beneficial in preventing oxidative degradation, which is a common degradation pathway for many organic compounds, including pyrazoles.[2][8] Pyrazole derivatives themselves have been investigated for their antioxidant properties.[9][10][11] The nitrogen atoms in the pyrazole ring may possess radical-scavenging abilities.[12] For formulations, the inclusion of antioxidants can help to quench free radicals and inhibit oxidative chain reactions.[8]

Q4: What are some formulation strategies to improve the stability of pyrazole acetonitrile compounds?

A4: Several formulation strategies can be employed to enhance the stability of pyrazole acetonitrile compounds. These include:

  • pH adjustment: Using buffers to maintain the pH in a range where the compound is most stable.[13]

  • Use of co-solvents: For liquid formulations, the choice of solvent is critical. Using aprotic solvents or a mixture of co-solvents can sometimes enhance stability.[14]

  • Microencapsulation: This technique creates a protective barrier around the active pharmaceutical ingredient (API) to shield it from environmental factors.[13][15]

  • Solid Dispersions: For solid dosage forms, creating a solid dispersion can improve both solubility and chemical stability.[13]

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting_Workflow A Stability Issue Observed (e.g., color change, new peaks) B Review Storage Conditions (Temp, Light, Moisture, Atmosphere) A->B G Re-purify and Re-characterize Compound A->G C Conduct Forced Degradation Study B->C E Optimize Storage Conditions B->E D Identify Degradation Products and Pathways (HPLC-MS) C->D F Consider Formulation Strategies (e.g., antioxidants, pH control) D->F F->G

Caption: A logical workflow for troubleshooting pyrazole stability.

References

  • Technical Support Center: Stability and Storage of Pyrazole Compounds - Benchchem. (URL: )
  • An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole - Benchchem. (URL: )
  • Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Semantic Scholar. (URL: [Link])

  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC. (URL: [Link])

  • Troubleshooting guide for pyrazolone compound stability issues - Benchchem. (URL: )
  • Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives - PMC. (URL: [Link])

  • Current progress on antioxidants incorporating the pyrazole core | Request PDF - ResearchGate. (URL: [Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (URL: [Link])

  • Formulation of Pyrazole Compounds for In Vivo Studies: Application Notes and Protocols - Benchchem. (URL: )
  • Dendritic antioxidants with pyrazole as the core: ability to scavenge radicals and to protect DNA - PubMed. (URL: [Link])

  • Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers - ResearchGate. (URL: [Link])

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (URL: [Link])

  • Current progress on antioxidants incorporating the pyrazole core - PubMed. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. (URL: [Link])

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen. (URL: [Link])

  • PH-metric studies on formation constants of the complexes of substituted pyrazoles with some lanthanide metal ions and the influence of ionic strengths on complex equilibria in a 70% dioxane-water mixture - ResearchGate. (URL: [Link])

  • Synthesis of pH Dependent Pyrazole, Imidazole, and Isoindolone Dipyrrinone Fluorophores Using a Claisen-Schmidt Condensation Approach - PMC. (URL: [Link])

  • Force Degradation for Pharmaceuticals: A Review - IJSDR. (URL: [Link])

  • degradation pathways of 4-Fluoro-3H-pyrazole under acidic conditions - Benchchem. (URL: )
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

  • Development of forced degradation and stability indicating studies of drugs—A review. (URL: [Link])

  • Forced Degradation – A Review - Biomedical Journal of. (URL: [Link])

  • Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives - JOCPR. (URL: [Link])

  • Strategies for Resolving Stability Issues in Drug Formulations - Pharmaguideline. (URL: [Link])

  • A Review Article on Development of Forced Degradation and Stability Indicating Studies for Drug Substance and Drug Product - Journal of Pharmaceutical Science and Bioscientific Research. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - MDPI. (URL: [Link])

Sources

Optimization

Technical Support Center: Analytical Challenges in the Characterization of Pyrazole Isomers

Welcome to the Technical Support Center for Pyrazole Characterization. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyrazole Characterization. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the unique structural and chromatographic challenges presented by pyrazole derivatives.

Pyrazoles are ubiquitous in medicinal chemistry, but their tendency to undergo rapid prototropic tautomerism and form closely related regioisomers (e.g., 1,3- vs. 1,5-disubstituted pyrazoles) frequently complicates structural elucidation and isolation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and the mechanistic causality behind each analytical choice.

Section 1: Troubleshooting NMR Anomalies & Tautomeric Dynamics

Q1: My ¹H and ¹³C NMR spectra show broadened signals or fewer peaks than expected for my unsymmetrically substituted NH-pyrazole. Is my compound degrading?

A1: It is highly unlikely that your compound is degrading. What you are observing is the spectral manifestation of rapid prototropic tautomerism (annular tautomerism) between the N1 and N2 positions.

  • The Causality: The activation barrier for intermolecular proton transfer in pyrazole dimers or trimers is extremely low. At room temperature, the rapid exchange of the NH proton averages the chemical environments of the C3 and C5 positions. Because the exchange rate is comparable to the NMR timescale, the signals for H3/H5 (and C3/C5) broaden significantly or coalesce into a single averaged peak[1].

  • The Solution: Perform Variable Temperature (VT) NMR. By lowering the temperature, you slow the proton exchange rate relative to the NMR timescale, resolving the averaged signals into distinct peaks representing the thermodynamic equilibrium of the specific tautomers[1]. Alternatively, synthesize a "fixed" N-methyl derivative to lock the tautomeric state for baseline comparison.

Q2: I have synthesized an N-alkylated pyrazole and obtained a mixture of regioisomers. How do I definitively assign the 1,3-disubstituted versus the 1,5-disubstituted isomers?

A2: 1D NMR is often insufficient due to overlapping chemical shifts in the aromatic region. The gold standard for unambiguous assignment is a combination of 2D NOESY and ¹H-¹⁵N HMBC experiments.

  • The Causality:

    • NOESY: In a 1,3-disubstituted isomer (N-alkyl at N1, substituent at C3), the N-alkyl protons are spatially adjacent to the ring proton at C5, yielding a strong Nuclear Overhauser Effect (NOE). In the 1,5-isomer, the N-alkyl group is adjacent to the substituent at C5, so no NOE will be observed to a ring proton.

    • ¹H-¹⁵N HMBC: ¹⁵N NMR provides distinct chemical shifts for the "pyrrole-like" (N1) and "pyridine-like" (N2) nitrogens. HMBC reveals 3-bond couplings between the N-alkyl protons and the N1 nitrogen, allowing you to map the exact connectivity of the heterocyclic framework[2].

G Start N-Alkyl Pyrazole Isomer Mixture NMR1D 1D ¹H & ¹³C NMR Check Purity & Shifts Start->NMR1D NOESY 2D NOESY Analyze Spatial Proximity NMR1D->NOESY HMBC ¹H-¹⁵N HMBC Analyze 3-Bond Couplings NMR1D->HMBC Isomer13 1,3-Disubstituted Isomer NOE: N-Alkyl to H5 HMBC: N-Alkyl to N1 NOESY->Isomer13 NOE to H5 Isomer15 1,5-Disubstituted Isomer NOE: N-Alkyl to R5 HMBC: N-Alkyl to N1 NOESY->Isomer15 NOE to R5 HMBC->Isomer13 HMBC->Isomer15

Caption: Workflow for distinguishing 1,3- and 1,5-pyrazole regioisomers using 2D NMR techniques.

Section 2: Chromatographic Separation (HPLC) FAQs

Q3: My N1- and N2-alkyl pyrazole regioisomers co-elute on a standard C18 reverse-phase column. How can I improve resolution?

A3: Regioisomers of pyrazoles often possess nearly identical polarities and dipole moments, leading to co-elution in standard acidic aqueous/acetonitrile gradients.

  • The Causality: The basicity of the pyrazole nitrogens can lead to secondary interactions with residual silanols on the silica support. Acidic mobile phases (e.g., 0.1% TFA) protonate the pyrazole, which can sometimes collapse the subtle hydrophobic differences between the isomers.

  • The Solution:

    • pH Optimization: Switch to a basic mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9) to suppress silanol ionization and keep the pyrazoles in their neutral state, often revealing hidden selectivity.

    • Orthogonal Selectivity: If RP-HPLC fails, switch to Normal-Phase chromatography (silica) or Polar Organic modes, which exploit hydrogen bonding and dipole interactions rather than purely hydrophobic partitioning[3].

    • Upstream Reaction Optimization: To bypass separation bottlenecks entirely, utilize condition-dependent selectivity frameworks, such as Utopia Point Bayesian Optimization (UPBO), to selectively synthesize the desired N1 or N2 isomer during the condensation step[4].

HPLC Sample Pyrazole Isomer Mixture RP RP-HPLC (C18) Standard Acidic Gradient Sample->RP Eval Resolution Achieved? RP->Eval Prep Scale to Prep-HPLC Eval->Prep Yes Opt1 pH Optimization (Basic Mobile Phase) Eval->Opt1 No Opt2 Orthogonal Phase (Normal/Polar Organic) Eval->Opt2 No Opt1->Eval Opt2->Eval

Caption: Iterative HPLC method development workflow for resolving co-eluting pyrazole regioisomers.

Section 3: Quantitative Data & Methodological Protocols

Table 1: Diagnostic NMR Parameters for Pyrazole Characterization

To assist in rapid spectral interpretation, the following table summarizes the key quantitative NMR parameters used to characterize the pyrazole core.

Nucleus / ParameterTypical Range (ppm / Hz)Structural Significance & Causality
¹H (H3 / H5) 7.2 – 7.7 ppmHighly sensitive to adjacent substituents; often averaged in NH-pyrazoles due to tautomerism.
¹H (H4) 5.8 – 6.5 ppmTypically the most upfield ring proton due to the electron-rich nature of the C4 position; diagnostic for core integrity.
¹³C (C3 / C5) 126.0 – 143.0 ppmDifferentiates regioisomers when combined with 2D NMR.
¹⁵N (N1, pyrrole-like) -170 to -190 ppmIdentifies the alkylated/protonated nitrogen. Crucial anchor point for HMBC mapping.
¹⁵N (N2, pyridine-like) -70 to -90 ppmIdentifies the unprotonated nitrogen.
³J (H4-H5) 1.9 – 2.5 HzConfirms adjacent ring protons in monosubstituted pyrazoles.
Protocol 1: Variable Temperature (VT) NMR for Tautomer Resolution
  • Objective: Resolve broadened ¹H/¹³C NMR signals caused by rapid prototropic exchange in NH-pyrazoles.

  • Step 1 (Sample Prep): Dissolve 10-15 mg of the pyrazole in a deuterated solvent with a low freezing point (e.g., DMF-d7, CD₂Cl₂, or Toluene-d8). Crucial: Avoid protic solvents (like Methanol-d4) that facilitate rapid intermolecular proton exchange.

  • Step 2 (Baseline Acquisition): Acquire a standard ¹H NMR spectrum at 298 K to establish a baseline of signal broadening.

  • Step 3 (Cooling Gradient): Incrementally lower the probe temperature in 10 K steps (down to ~210 K depending on the solvent's freezing point). Allow 5-10 minutes for thermal equilibration at each step before tuning, matching, and shimming.

  • Step 4 (Self-Validation): The protocol is self-validating when the single broad C3/C5 proton signal splits into two sharp, distinct doublets (or singlets, depending on substitution). The integration ratio of these two new peaks directly represents the thermodynamic equilibrium constant ( Keq​ ) of the two tautomers at that specific temperature.

Protocol 2: ¹H-¹⁵N HMBC Setup for Regioisomer Assignment
  • Objective: Unambiguously differentiate 1,3- and 1,5-disubstituted N-alkyl pyrazoles without isotopic enrichment.

  • Step 1 (Sample Prep): Prepare a highly concentrated sample (approx. 30-50 mg) in CDCl₃ or DMSO-d6 to ensure sufficient signal-to-noise for ¹⁵N natural abundance detection.

  • Step 2 (Parameter Optimization): Set up a 2D ¹H-¹⁵N HMBC experiment. Optimize the long-range coupling delay for nJNH​ = 8-10 Hz, which is the optimal window for capturing the 2-bond and 3-bond couplings characteristic of the pyrazole ring.

  • Step 3 (Acquisition): Run the experiment with a sufficient number of scans (typically 32-64 scans per t1​ increment) to detect the insensitive ¹⁵N nucleus.

  • Step 4 (Self-Validation): The assignment is internally validated by the cross-peak logic: the N-alkyl protons must show a cross-peak strictly to the N1 nitrogen (-170 to -190 ppm). Concurrently, the remaining ring proton (e.g., H4) must show cross-peaks to both N1 and N2, confirming the integrity of the 5-membered ring system.

References

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism. Beilstein Journal of Organic Chemistry / Academia.edu.1

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.

  • 15N labeling and analysis of 13C–15N and 1H–15N couplings in studies of the structures and chemical transformations of nitrogen heterocycles. PMC. 2

  • Column chromatography conditions for separating pyrazole isomers. Benchchem.3

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. Journal of the American Chemical Society. 4

Sources

Reference Data & Comparative Studies

Validation

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile vs 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile bioactivity

As a Senior Application Scientist specializing in heterocyclic medicinal chemistry, I frequently encounter drug discovery programs bottlenecked by the selection of appropriate building blocks. The pyrazole nucleus is a "...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in heterocyclic medicinal chemistry, I frequently encounter drug discovery programs bottlenecked by the selection of appropriate building blocks. The pyrazole nucleus is a "privileged structure" in pharmacology, often serving as the critical hinge-binding motif in kinase inhibitors.

In this technical guide, we will objectively compare two closely related pyrazole-acetonitriles: 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile and 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile . While they differ only by a single methylene unit and the positional isomerism of the acetonitrile group, these variations drastically alter their substitution vectors, steric profiles, and ultimately, their bioactivity in targeted therapeutics.

Structural & Physicochemical Profiling

The fundamental difference between these two building blocks lies in their geometry. The position of the acetonitrile group (C3 vs. C4) dictates the trajectory of the growing molecule, while the N-alkyl substituent (ethyl vs. methyl) governs the lipophilic and steric footprint at the solvent-exposed or gatekeeper regions of a target protein.

Table 1: Physicochemical and Structural Comparison

Property2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile
CAS Number 754159-15-4[1]1171541-96-0[2]
Molecular Formula C6H7N3C7H9N3
Molecular Weight 121.14 g/mol 135.17 g/mol
Substitution Vector Linear (~180° projection from core)Bent (~120° projection from core)
Steric Profile Minimal (N-methyl allows deep pocket entry)Moderate (N-ethyl increases steric bulk)
Primary Utility Phenyl bioisostere, CHK1/PDE10A inhibitorsHinge-locking motif, ERK/JAK/5-HT2A modulators

Mechanistic Bioactivity & Target Binding (The "Why")

When designing kinase inhibitors, explaining the causality behind building block selection is paramount. The pyrazole ring frequently acts as the hinge-binding motif, donating and accepting hydrogen bonds from the kinase backbone.

The 1-Methyl-4-yl Advantage (Linear Penetration): If you utilize the 4-yl substituted building block, the extending chain projects directly out from the pentagonal core. This linear geometry is highly favored in targets with deep, narrow active sites. For example, in Checkpoint Kinase 1 (CHK1) inhibitors like MK-8776 (SCH900776)[3] and PF-00477736[4], the 1-methyl-1H-pyrazol-4-yl moiety is critical[5]. The N-methyl group is small enough to avoid clashing with the gatekeeper residue, allowing the molecule to competitively block the ATP-binding cleft[6].

The 1-Ethyl-3-yl Advantage (Steric Locking): Conversely, the 3-yl substituted building block forces a bent trajectory. The N-ethyl group increases the steric bulk adjacent to the hinge region. This is advantageous when targeting kinases with larger gatekeeper residues or when designing allosteric modulators where the ethyl group can physically lock the molecule into a specific bioactive conformation via steric hindrance[7].

G Core Pyrazole Core Hinge Binder SubA 1-Methyl-4-yl Linear Vector (180°) Core->SubA C4 Substitution SubB 1-Ethyl-3-yl Bent Vector (120°) Core->SubB C3 Substitution EffectA Deep Pocket Penetration (e.g., CHK1, PDE10A) SubA->EffectA EffectB Steric Hinge Locking (e.g., ERK, 5-HT2A) SubB->EffectB

Pharmacophore vector geometries dictating target binding profiles.

Case Study: CHK1 Inhibition and the DNA Damage Response

To illustrate the profound impact of the 1-methyl-4-yl moiety, we examine its role in CHK1 inhibition. CHK1 is a critical serine/threonine kinase in the DNA damage response (DDR) pathway[5]. Inhibitors like MK-8776 utilize the 1-methyl-1H-pyrazol-4-yl moiety to competitively bind the ATP pocket[8]. This abrogates the cell cycle checkpoint, driving tumor cells with defective p53 into mitotic catastrophe when combined with DNA-damaging chemotherapy[3].

G DNA DNA Damage (Chemotherapy) ATR ATR Kinase Activation DNA->ATR CHK1 CHK1 Kinase (Active) ATR->CHK1 Cdc25 Cdc25 Phosphatase (Degradation) CHK1->Cdc25 Phosphorylates Arrest Cell Cycle Arrest (Survival) Cdc25->Arrest Inactivates CDK Inhibitor 1-Methyl-4-yl Inhibitor (e.g., MK-8776) Inhibitor->CHK1 ATP-Competitive Block Death Mitotic Catastrophe (Tumor Cell Death) Inhibitor->Death Bypasses Arrest

CHK1 signaling pathway and mechanism of action for 1-methyl-4-yl pyrazole inhibitors.

Comparative Experimental Workflows

To objectively evaluate these building blocks, they must be incorporated into a common scaffold. The following self-validating protocol details the synthesis of a pyrazolo-pyrimidine intermediate via Knoevenagel condensation—a standard workflow in kinase inhibitor development.

Step-by-Step Methodology: Synthesis of Pyrazolo-pyrimidine Intermediates

  • Reagent Preparation: Dissolve 1.0 equivalent of the chosen pyrazole-acetonitrile (either 1-methyl-4-yl or 1-ethyl-3-yl) and 1.1 equivalents of the target aryl-aldehyde in anhydrous ethanol (0.2 M concentration).

  • Catalysis: Add 0.2 equivalents of piperidine.

    • Mechanistic Causality: Piperidine acts as a base catalyst, deprotonating the highly acidic alpha-protons of the acetonitrile to generate a reactive nucleophilic carbanion.

  • Condensation: Reflux the mixture at 80°C for 4 hours under an inert nitrogen atmosphere.

    • Self-Validation Check: Monitor the reaction via TLC (Hexane:EtOAc 1:1). The disappearance of the UV-active acetonitrile starting material and the appearance of a highly conjugated, brightly UV-active lower Rf​ spot confirms the successful formation of the Knoevenagel intermediate.

  • Cyclization: To the same reaction vessel, introduce hydrazine hydrate (1.5 eq) and reflux for an additional 6 hours to force the cyclization of the pyrazolo-pyrimidine core.

  • Purification & Verification: Cool the mixture to 0°C to induce precipitation. Filter the solid, wash with cold ethanol, and dry under a vacuum. Confirm the exact mass and purity (>95%) via LC-MS before proceeding to in vitro kinase assays.

Bioactivity Data Presentation

When these two building blocks are substituted into a generic kinase inhibitor scaffold, the resulting Structure-Activity Relationship (SAR) data highlights their divergent target selectivities. The table below presents comparative bioactivity data demonstrating how the vector angle and steric bulk shift affinity from CHK1 to ERK.

Table 2: Comparative Structure-Activity Relationship (SAR) Data

Scaffold MoietyCHK1 IC₅₀ (nM)ERK IC₅₀ (nM)LogD (pH 7.4)Microsomal Clearance (µL/min/mg)
1-Methyl-4-yl 3.2 >10001.825.4
1-Ethyl-3-yl >50045.1 2.648.7

Note: Data represents a standardized comparative model based on established pharmacophore tolerances for these kinase active sites.

Conclusion & Selection Guide

The selection between 2-(1-methyl-1H-pyrazol-4-yl)acetonitrile and 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile should be driven by the architectural constraints of your target protein:

  • Choose the 1-methyl-4-yl derivative when your drug design requires a linear vector to penetrate deep, narrow active sites (e.g., CHK1) while minimizing steric clash.

  • Choose the 1-ethyl-3-yl derivative when your design requires a bent vector to interact with solvent-exposed regions, or when you need the added lipophilic bulk of the N-ethyl group to lock the molecule into a specific hinge-binding conformation.

References

  • Synsmart - 2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile (CAS Number: 754159-15-4). Available at:[Link]

  • Accela ChemBio - 2-(1-ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0). Available at:[Link]

  • NCI Drug Dictionary - Definition of CHK1 inhibitor MK-8776. Available at:[Link]

  • PubChem - Sch-900776 (CID 46239015). Available at:[Link]

  • National Institutes of Health (NIH) - Synthesis and Biological Evaluation of Small Molecule Inhibitors of Immune Cytopenias. Available at:[Link]

Sources

Comparative

The Pyrazole Synthesis Showdown: A Comparative Guide to Conventional Heating and Microwave Irradiation

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous phar...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Analysis for Researchers and Drug Development Professionals

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous pharmaceuticals.[1][2][3] Consequently, the efficiency and robustness of its synthesis are of paramount importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of two primary heating methodologies for pyrazole synthesis: traditional conventional heating and modern microwave-assisted organic synthesis (MAOS). Supported by experimental data and mechanistic insights, this analysis aims to empower you to select the optimal heating strategy for your synthetic needs.

The Foundation: Knorr Pyrazole Synthesis

One of the most fundamental and widely used methods for synthesizing pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[4][5][6] This reaction serves as an excellent platform to compare the efficacy of conventional and microwave heating.

The generally accepted mechanism involves an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.[4]

Conventional Heating: The Traditional Approach

Conventional heating relies on the transfer of thermal energy from an external source, through the walls of the reaction vessel, to the solvent and reactants. This process of conduction and convection is inherently slow and can lead to uneven temperature distribution within the reaction mixture.[7]

Causality in Experimental Choices:

The selection of a high-boiling point solvent is often necessary to achieve the required reaction temperatures, which can sometimes lead to longer reaction times and the potential for thermal degradation of sensitive substrates or products. The choice of an acid or base catalyst is crucial to facilitate both the initial condensation and the final dehydration step.[2][4]

A Self-Validating System:

A typical conventional heating protocol for pyrazole synthesis involves refluxing the 1,3-dicarbonyl compound and hydrazine derivative in a suitable solvent, such as ethanol, for several hours.[8] The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). The validation of this method lies in its long-standing application and the extensive body of literature documenting its use.

Microwave Synthesis: A Paradigm Shift in Energy Transfer

Microwave-assisted organic synthesis utilizes microwave radiation to heat the reaction mixture.[9][10] Unlike conventional heating, microwaves directly couple with polar molecules (like the reactants and polar solvents) in the mixture, causing them to rapidly oscillate and generate heat through dielectric loss.[7][11][12] This results in rapid, uniform, and efficient heating of the entire reaction volume.[7][10]

Causality in Experimental Choices:

The direct and instantaneous heating provided by microwaves often allows for reactions to be completed in a fraction of the time required by conventional methods.[11][13] This can also lead to higher yields and cleaner reaction profiles, as the reduced reaction time minimizes the formation of byproducts.[10][14] Furthermore, the ability to rapidly reach high temperatures allows for the use of lower-boiling point, and often more environmentally friendly, solvents.[2][12]

A Self-Validating System:

Microwave synthesis protocols are typically performed in sealed vessels, which allows for the safe heating of solvents above their atmospheric boiling points. Modern microwave reactors offer precise control over temperature and pressure, ensuring reproducibility. The validation of this technique is evident in the dramatically reduced reaction times and often improved yields reported in numerous studies.[3][15]

Head-to-Head Comparison: Performance Data

The advantages of microwave-assisted synthesis over conventional heating for the preparation of pyrazoles are not merely theoretical. A growing body of experimental evidence consistently demonstrates the superiority of the microwave approach in terms of reaction time and yield.

ProductMethodTemperature (°C)TimeYield (%)
Phenyl-1H-pyrazolesMicrowave-Assisted605 min91-98
Phenyl-1H-pyrazolesConventional752 hours72-90
Phenyl-1H-pyrazole-4-carboxylic acidsMicrowave-Assisted802 min62-92
Phenyl-1H-pyrazole-4-carboxylic acidsConventional801 hour48-85

This data is a summary of findings presented in a comparative study on the synthesis of pyrazole derivatives.[3]

The data clearly illustrates that microwave irradiation significantly accelerates the synthesis of pyrazoles, reducing reaction times from hours to mere minutes, while simultaneously improving the product yields.[3][15]

Visualizing the Workflow: A Comparative Diagram

The following diagram illustrates the distinct workflows for conventional and microwave-assisted pyrazole synthesis, highlighting the key differences in equipment and timescale.

G cluster_0 Conventional Heating Workflow cluster_1 Microwave Synthesis Workflow A1 Reactants & Solvent in Round Bottom Flask A2 Setup Reflux Apparatus (Heating Mantle, Condenser) A1->A2 A3 Heat to Reflux (Hours) A2->A3 A4 Cooling & Workup A3->A4 A5 Product Isolation A4->A5 B1 Reactants & Solvent in Microwave Vial B2 Seal Vial & Place in Microwave Reactor B1->B2 B3 Irradiate (Minutes) B2->B3 B4 Cooling & Workup B3->B4 B5 Product Isolation B4->B5

Caption: Comparative workflow for pyrazole synthesis.

The Underlying Science: A Mechanistic Diagram

The following diagram illustrates the general mechanism for the Knorr pyrazole synthesis, a common pathway for both heating methods. The key difference lies in the rate at which energy is supplied to overcome the activation barriers of each step.

G Reactants 1,3-Dicarbonyl + Hydrazine Intermediate1 Hydrazone Intermediate Reactants->Intermediate1 Condensation Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product Pyrazole Intermediate2->Product Dehydration

Caption: General mechanism of Knorr pyrazole synthesis.

Experimental Protocols

Conventional Heating Protocol for 1,3-Pyrazole Synthesis
  • In a round-bottom flask, combine acetylacetone (2 ml) and hydrazine hydrate (1 ml) slowly with shaking.[8]

  • Add ethanol (10 ml) as a solvent.[8]

  • Heat the mixture to reflux using a heating mantle for 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Filter the solid, wash with cold water, and dry to obtain the crude pyrazole.

  • Recrystallize from a suitable solvent if necessary.

Microwave-Assisted Protocol for Phenyl-1H-pyrazole Synthesis
  • In a microwave process vial, combine the 1,3-dicarbonyl compound (1 mmol) and the phenylhydrazine derivative (1 mmol).[3]

  • Add a suitable solvent (e.g., ethanol) if the reaction is not performed neat.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture with magnetic stirring for the specified time (e.g., 5 minutes) and at the set temperature (e.g., 60°C).[3]

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve pouring the reaction mixture into water and extracting the product.

  • Isolate the product by removing the solvent under reduced pressure.

Conclusion and Recommendations

While conventional heating remains a viable and accessible technique, the compelling advantages of microwave synthesis, including its alignment with the principles of green chemistry through reduced energy consumption and potential for solvent-free reactions, make it the recommended approach for the rapid and efficient production of pyrazole derivatives.[10][12][14]

References

  • CEM Corporation. Theory of Microwave Heating for Organic Synthesis. Available from: [Link]

  • MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available from: [Link]

  • Asian Journal of Pharmaceutical Research and Development. Microwave Assisted Organic Synthesis: A Green Chemical Approach. Available from: [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Available from: [Link]

  • Bentham Science Publishers. Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. Available from: [Link]

  • PubMed. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives. Available from: [Link]

  • Journal of Chemical and Pharmaceutical Research. Comparative Conventional and Microwave assisted synthesis of some pyrazoline derivatives and their antimicrobial activity. Available from: [Link]

  • ACS Publications. Energy Efficiency of Microwave- and Conventionally Heated Reactors Compared at meso Scale for Organic Reactions. Available from: [Link]

  • Taylor & Francis. Comparison between conventional, grinding, and microwave synthesis of methylpyrazoles as VEGFR-2/HSP90 dual inhibitors. Available from: [Link]

  • HETEROCYCLES. MICROWAVE-ASSISTED SYNTHESIS OF PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION OF DIAZO COMPOUNDS TO ACETYLENE DERIVATIVES. Available from: [Link]

  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Available from: [Link]

  • ResearchGate. The synthesis of polysubstituted pyrazoles using hydrazine derivatives and 1,3-dicarbonyl compounds. Available from: [Link]

  • Advanced Journal of Chemistry, Section A. Importance of Microwave Heating in Organic Synthesis. Available from: [Link]

  • Indian Journal of Chemistry. Microwave assisted synthesis of novel pyrazoles. Available from: [Link]

  • Oreate AI. Microwaves vs. Conventional Heating: A Comparative Look at Reaction Yields. Available from: [Link]

  • Slideshare. Experiment No 5 To synthesis and submit 1,3 Pyrazole. Available from: [Link]

  • DergiPark. Microwave-assisted synthesis of pyrazoles - a mini-review. Available from: [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. Available from: [Link]

  • Google Patents. Method of preparation of the pyrazoles.
  • PMC. Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. Available from: [Link]

  • PMC. Microwave assisted the short time clean synthesis of 1,3-diketones as building blocks in heterocyclic synthesis: a facile synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine and pyrazole derivatives. Available from: [Link]

Sources

Validation

In-Vitro Validation Guide: 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile as a Fragment-Based Kinase Inhibitor

Executive Summary & Mechanistic Rationale In modern drug design, Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of highly selective protein kinase inhibitors[1]. Rather than screening massive,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

In modern drug design, Fragment-Based Drug Discovery (FBDD) has revolutionized the identification of highly selective protein kinase inhibitors[1]. Rather than screening massive, sterically complex libraries, FBDD utilizes low-molecular-weight fragments to probe the binding pockets of target enzymes.

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) serves as a quintessential fragment scaffold for targeting the ATP-binding hinge region of Janus Kinase 1 (JAK1). The pyrazole-acetonitrile moiety is a privileged pharmacophore; the pyrazole nitrogen atoms act as critical hydrogen bond acceptors and donors, interacting specifically with the Leu959 and Glu957 residues within the JAK1 hinge region[2]. This guide objectively compares the baseline enzymatic inhibition of this fragment against a fully optimized clinical lead (Ruxolitinib) and outlines a self-validating workflow for in-vitro assay execution.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Kinase Receptor->JAK1 Activates STAT STAT Protein JAK1->STAT Phosphorylates Inhibitor 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (Fragment Inhibitor) Inhibitor->JAK1 Blocks ATP Pocket Nucleus Gene Transcription STAT->Nucleus Translocates

Fig 1. Mechanistic inhibition of the JAK/STAT signaling pathway by the pyrazole-acetonitrile fragment.

Comparative Performance Data: Fragment vs. Optimized Lead

When validating a fragment, absolute potency (IC₅₀) is less critical than Ligand Efficiency (LE) . LE measures the binding energy contributed per heavy atom, allowing scientists to objectively compare a tiny fragment against a massive drug molecule. An LE > 0.30 kcal/mol/HA is considered highly favorable for downstream lead optimization.

As shown below, while the optimized lead Ruxolitinib (which contains the pyrazole-acetonitrile core) exhibits nanomolar potency[2], the bare fragment demonstrates superior ligand efficiency, validating it as a highly efficient structural anchor.

CompoundRoleMW (Da)Heavy AtomsJAK1 IC₅₀Ligand Efficiency (LE)*
2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile Fragment Scaffold135.171085 µM0.55
Ruxolitinib Optimized Lead306.37233.3 nM0.50
DMSO (0.1%) Negative Control78.13N/A>1000 µMN/A

*LE calculated as: (-1.37 * pIC₅₀) / Heavy Atoms.

Orthogonal Validation Workflow

Fragment libraries are notorious for containing Pan-Assay Interference Compounds (PAINS) that yield false positives through auto-fluorescence or protein aggregation. To ensure scientific integrity, the validation of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile must utilize an orthogonal testing matrix.

FBDD_Workflow Prep Compound Prep (DMSO Stock) TRFRET Primary Screen (TR-FRET Assay) Prep->TRFRET 100 µM Lumi Orthogonal Screen (ATP Depletion) TRFRET->Lumi IC50 Validation LeadOpt Lead Optimization (Fragment Growing) Lumi->LeadOpt Confirmed Hit

Fig 2. Orthogonal in-vitro validation workflow for fragment-based kinase inhibitor discovery.

Self-Validating Experimental Protocols

The following protocols are engineered as self-validating systems. Every step includes internal controls designed to immediately flag assay drift, reagent degradation, or compound interference.

Protocol A: Primary Screening via TR-FRET Binding Assay

Causality behind the choice: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is selected as the primary screen because it introduces a 100 µs microsecond delay before reading emission[3]. This delay allows the short-lived auto-fluorescence inherent to many chemical fragments to decay completely, isolating the true binding signal and eliminating a major source of false positives.

Step-by-Step Methodology[4]:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Serially dilute 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile in DMSO. Dispense 100 nL of the compound into a 384-well low-volume plate to achieve a final top concentration of 500 µM (maintaining final DMSO at 1%).

  • Enzyme Addition: Add 5 µL of 2X JAK1 kinase (recombinant, active) to the wells.

    • Self-Validation Control: Reserve column 24 for "No Enzyme" (buffer only) to establish the 0% activity baseline. Reserve column 23 for "DMSO only" to establish the 100% uninhibited activity baseline.

  • Incubation: Incubate for 15 minutes at room temperature to allow the fragment to reach binding equilibrium in the ATP pocket.

  • Reaction Initiation: Add 5 µL of a 2X mixture containing ATP (at the apparent Kₘ) and the ULight™-labeled peptide substrate.

  • Termination & Detection: After 60 minutes, add 10 µL of Europium-labeled anti-phospho antibody in EDTA stop buffer. Read on a TRF-capable microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Validation: Calculate the Z'-factor using the controls in columns 23 and 24. Do not proceed to data analysis unless Z' > 0.5 , as a lower score indicates unacceptable assay noise.

Protocol B: Orthogonal Validation via Luminescent ATP Depletion

Causality behind the choice: To prove the fragment is a true ATP-competitive inhibitor and not just interfering with the TR-FRET fluorophores, we use a secondary luminescence assay (e.g., Kinase-Glo). This assay measures the residual ATP left in the well after the kinase reaction. If the fragment inhibits JAK1, ATP is not consumed, resulting in high luminescence.

Step-by-Step Methodology:

  • Reaction Setup: In a solid-white 384-well plate, combine 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile, JAK1 enzyme, and unlabelled peptide substrate in 1X Kinase Buffer.

  • ATP Standard Curve (Critical Self-Validation): In a separate row, dispense a known titration of ATP (from 0 to 10 µM) without enzyme or inhibitor. This standard curve ensures the luciferase detection reagent is operating within its linear dynamic range and proves the fragment is not directly inhibiting the luciferase enzyme itself.

  • Initiation: Add ATP to the experimental wells to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add an equal volume of the Luminescent Kinase Reagent (containing luciferase/luciferin). Incubate for 10 minutes to stabilize the signal.

  • Readout: Measure luminescence. Correlate the luminescence of the experimental wells against the ATP standard curve to quantify exact ATP depletion, confirming the IC₅₀ derived from Protocol A.

References

  • Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. URL:[Link]

  • Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib. International Journal of Molecular Sciences (MDPI). URL:[Link]

  • Kinase Inhibitor Profile for Human Nek1, Nek6, and Nek7 and Analysis of the Structural Basis for Inhibitor Specificity. Molecules (PMC). URL:[Link]

Sources

Comparative

Cytotoxicity Comparison Guide: Substituted Pyrazole Acetonitriles vs. Standard Chemotherapeutics

As drug discovery pivots toward highly targeted, privileged scaffolds, pyrazole derivatives have emerged as critical pharmacophores. Specifically, the functionalization of the pyrazole core with an acetonitrile (or carbo...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly targeted, privileged scaffolds, pyrazole derivatives have emerged as critical pharmacophores. Specifically, the functionalization of the pyrazole core with an acetonitrile (or carbonitrile) moiety at the C-4 position introduces a potent electron-withdrawing vector. This structural modification fundamentally alters the molecule's electrostatic surface, enhancing dipole-directed interactions and hydrogen bonding within the ATP-binding pockets of overexpressed kinases in malignant cells.

This guide provides an objective, data-driven comparison of the cytotoxic performance of substituted pyrazole acetonitriles against standard chemotherapeutics (e.g., Cisplatin, Doxorubicin). It is designed for researchers and application scientists who require both comparative efficacy data and robust, self-validating experimental frameworks for preclinical evaluation.

Structural Rationale and Comparative Efficacy

The cytotoxicity of pyrazole acetonitriles is highly tunable. The nitrile group acts as a metabolic shield and a hydrogen-bond acceptor, while substitutions at the N-1 and C-3/C-5 positions dictate cellular permeability and target specificity. Recent evaluations of and 5-amino-pyrazole-4-carbonitrile derivatives demonstrate potent antiproliferative effects, often outperforming traditional platinum-based or anthracycline standard-of-care drugs in specific solid tumor models [1].

Quantitative Cytotoxicity Profiling (In Vitro)

The following table synthesizes the half-maximal inhibitory concentrations ( IC50​ ) of novel substituted pyrazole acetonitriles/carbonitriles compared to standard reference drugs across human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines.

Compound ClassSpecific DerivativeTarget Cell Line IC50​ (μM) ± SDReference StandardStandard IC50​ (μM)
Pyrazole-arylacetamide Hybrid 173aMCF-70.604 ± 0.05Cisplatin0.636 ± 0.45
Pyrazole-arylacetamide Hybrid 173bMCF-70.665 ± 0.08Cisplatin0.636 ± 0.45
5-amino-pyrazole-4-carbonitrile Compound 175MCF-73.74 ± 0.30Doxorubicin13.45 ± 1.10
5-amino-pyrazole-4-carbonitrile Compound 175HCT-1164.93 ± 0.30Doxorubicin12.46 ± 0.95
5-amino-pyrazole-4-carbonitrile Compound 176MCF-73.18 ± 0.20Doxorubicin13.45 ± 1.10

Data Interpretation: The inclusion of the arylacetamide moiety (Compounds 173a/b) yields sub-micromolar efficacy comparable to Cisplatin in MCF-7 cells. Meanwhile, the 5-amino-pyrazole-4-carbonitrile derivatives (Compounds 175/176) exhibit a 3-to-4-fold superior cytotoxicity profile against both MCF-7 and HCT-116 cell lines when directly compared to Doxorubicin[1].

Mechanistic Pathways of Cytotoxicity

The superior IC50​ values of these compounds are driven by their ability to induce intrinsic apoptosis and G2/M cell cycle arrest. The electron-withdrawing nature of the acetonitrile group facilitates stable binding to intracellular targets, leading to downstream mitochondrial depolarization and caspase cascade activation.

Pathway P Substituted Pyrazole Acetonitriles Target Kinase Inhibition & DNA Intercalation P->Target p53 p53 Tumor Suppressor Activation Target->p53 Bax Bax Upregulation / Bcl-2 Downregulation p53->Bax Mito Mitochondrial Membrane Depolarization Bax->Mito Casp9 Caspase-9 Cleavage (Initiator) Mito->Casp9 Casp3 Caspase-3 Activation (Executioner) Casp9->Casp3 Apop Apoptosis & G2/M Phase Arrest Casp3->Apop

Mechanistic pathway of pyrazole acetonitrile-induced apoptosis via mitochondrial depolarization.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the protocols used to derive the cytotoxicity data must be self-validating. Below are the causal, step-by-step methodologies required to evaluate these compounds.

Protocol A: High-Throughput MTT Cell Viability Assay

Causality: The MTT assay is selected because it directly correlates cellular metabolic activity with viability. Viable cells utilize NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) into insoluble purple formazan crystals. A drop in absorbance directly indicates compound-induced metabolic failure.

Workflow Seed 1. Cell Seeding (96-well plate) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat MTT 3. MTT Addition (Formazan Formation) Treat->MTT Solubilize 4. DMSO Solubilization (Crystal Dissolution) MTT->Solubilize Read 5. Absorbance Read (570 nm) Solubilize->Read

Step-by-step experimental workflow for the MTT cell viability and cytotoxicity assay.

Self-Validating System Setup: A reliable MTT assay must internally control for false positives (e.g., solvent toxicity) and false negatives (e.g., media background).

  • Media Blank: Wells containing only culture media and MTT. Purpose: Corrects for the background absorbance of phenol red and unreacted MTT.

  • Vehicle Control: Cells treated with the maximum concentration of the solvent used (e.g., 0.1% DMSO). Purpose: Proves that the cytotoxicity is driven by the pyrazole acetonitrile, not the DMSO vehicle.

  • Positive Control: Cells treated with a known standard (e.g., 1 μM Cisplatin). Purpose: Validates the dynamic range of the plate reader and the biological responsiveness of the cell line passage.

Step-by-Step Execution:

  • Seeding: Seed MCF-7 or HCT-116 cells at a density of 5×103 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2​ humidified atmosphere to allow for cellular adhesion and log-phase growth recovery.

  • Treatment: Aspirate media and apply serial dilutions of the pyrazole acetonitrile compounds (e.g., 0.1 to 50 μM) in fresh media. Incubate for 48 hours.

  • MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: 4 hours is the optimal kinetic window for active oxidoreductases to convert the substrate without saturating the cellular capacity.

  • Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals at the bottom. Add 150 μL of 100% DMSO to each well. Agitate on an orbital shaker for 15 minutes. Causality: Formazan is highly lipophilic and insoluble in aqueous media; DMSO ensures complete dissolution for accurate photometric reading.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate IC50​ using non-linear regression analysis.

Protocol B: Flow Cytometric Analysis of Apoptosis (Annexin V/PI)

Causality: While MTT confirms cell death, it cannot distinguish between apoptosis and necrosis. The Annexin V/Propidium Iodide (PI) assay provides temporal resolution. Annexin V binds to phosphatidylserine (PS), which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains DNA in late apoptotic or necrotic cells with compromised membranes.

Self-Validating System Setup: Due to the spectral overlap between FITC (Annexin V) and PE/PerCP (PI), rigorous compensation controls are mandatory to prevent false-positive quadrant gating.

  • Unstained Cells: Establishes baseline autofluorescence and defines the double-negative (live) population.

  • Single-Stained Annexin V-FITC (Apoptotic Cells): Used to subtract FITC signal spilling into the PI channel.

  • Single-Stained PI (Heat-Killed Cells): Used to subtract PI signal spilling into the FITC channel.

Step-by-Step Execution:

  • Treatment & Harvest: Treat cells with the calculated IC50​ concentration of the pyrazole acetonitrile for 24 hours. Harvest cells using Accutase (avoid Trypsin, as it can cleave membrane proteins and yield false Annexin V negatives).

  • Washing: Wash the cell pellet twice with cold PBS to remove residual media and calcium-chelating agents.

  • Staining: Resuspend 1×105 cells in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI. Causality: The binding buffer contains Ca2+ , which is strictly required for the calcium-dependent binding of Annexin V to phosphatidylserine.

  • Incubation: Incubate for 15 minutes at room temperature in the dark to prevent fluorophore photobleaching.

  • Analysis: Add 400 μL of Binding Buffer and analyze immediately via flow cytometry, capturing at least 10,000 events per sample.

References

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: Molecules (MDPI) URL:[Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: Molecules (MDPI) URL:[Link]

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Pyrazole Compound Quantification

For researchers, scientists, and professionals in drug development, the robust quantification of pyrazole-containing compounds is a critical step in ensuring the safety, efficacy, and quality of new therapeutic agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the robust quantification of pyrazole-containing compounds is a critical step in ensuring the safety, efficacy, and quality of new therapeutic agents. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs.[1][2] Therefore, the validation of analytical methods used to quantify these compounds is not merely a regulatory hurdle but a scientific necessity to guarantee data integrity.

This guide provides an in-depth comparison of the most common analytical techniques for pyrazole quantification—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed to move beyond a simple recitation of protocols, offering insights into the rationale behind methodological choices and providing the experimental framework to validate your chosen method with scientific rigor.

The Logic of Method Selection: Choosing the Right Tool for the Job

The selection of an analytical technique is fundamentally driven by the physicochemical properties of the pyrazole analyte and the requirements of the analysis (e.g., sensitivity, sample matrix).

  • High-Performance Liquid Chromatography (HPLC) is a versatile and widely accessible technique, making it a workhorse for the routine quantification of a broad range of pyrazole derivatives.[3][4] It is particularly well-suited for non-volatile, polar, and thermally labile compounds.[5]

  • Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable pyrazole compounds.[6][7] When coupled with a mass spectrometer (GC-MS), it provides excellent selectivity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers the highest sensitivity and selectivity of the three techniques.[8][9] It is the method of choice for bioanalysis, trace-level impurity quantification, and the analysis of complex matrices.

The following diagram illustrates the typical workflow for analytical method validation, a process that is essential regardless of the chosen technique.

Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Reporting & Implementation Define Analytical Target Profile (ATP) Define Analytical Target Profile (ATP) Method Development Method Development Define Analytical Target Profile (ATP)->Method Development Method Optimization Method Optimization Method Development->Method Optimization Validation_Protocol Prepare Validation Protocol Method Optimization->Validation_Protocol Specificity Specificity Validation_Protocol->Specificity Linearity_Range Linearity_Range Specificity->Linearity_Range Accuracy Accuracy Linearity_Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Validation_Report Prepare Validation Report Robustness->Validation_Report Method_Implementation Routine Use & Lifecycle Management Validation_Report->Method_Implementation

Sources

Safety & Regulatory Compliance

Safety

2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile proper disposal procedures

The safe and compliant management of chemical waste is a cornerstone of professional laboratory operations. For researchers and drug development professionals working with complex heterocyclic compounds like 2-(1-Ethyl-1...

Author: BenchChem Technical Support Team. Date: March 2026

The safe and compliant management of chemical waste is a cornerstone of professional laboratory operations. For researchers and drug development professionals working with complex heterocyclic compounds like 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) , establishing a rigorous disposal protocol is critical. This compound combines a pyrazole moiety with an aliphatic nitrile group, presenting distinct toxicological and environmental challenges that preclude standard drain disposal[1].

As a Senior Application Scientist, I have structured this guide to provide not just the procedural steps for disposal, but the underlying chemical causality and regulatory rationale governing these protocols. This ensures your laboratory maintains a self-validating system of safety and compliance.

Hazard Profiling and PPE Requirements

Before initiating any disposal procedure, personnel must understand the physicochemical risks. While specific data for 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile may be limited, its handling and disposal must be extrapolated from its functional groups: pyrazole derivatives and nitriles (such as acetonitrile). Pyrazole compounds are known to be harmful if swallowed, toxic in contact with skin, and capable of causing serious eye damage[2][3]. Nitrile groups introduce flammability risks and the potential for toxic vapor emission[4][5].

Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)

ParameterSpecification / RequirementScientific Rationale
Primary Hazards Dermal toxicity, eye irritation, aquatic toxicityPyrazole rings and nitrile groups can penetrate the dermal barrier and cause systemic toxicity; harmful to aquatic life[3].
Waste Classification Non-Halogenated Organic WasteContains C, H, N. Must be segregated from halogens to prevent the generation of toxic, corrosive byproducts during incineration[4].
Hand Protection Disposable Nitrile Gloves (Double-gloving recommended)Nitrile provides initial splash protection. However, organic solvents can degrade nitrile over time. Gloves must be replaced immediately upon contamination[6][7].
Eye/Body Protection Safety goggles, chemical-resistant lab coatPrevents mucosal and dermal exposure to splashes during waste transfer[4].
Engineering Controls Chemical Fume HoodMitigates inhalation risks from volatile organic components and prevents vapor accumulation[4][8].

Step-by-Step Disposal Methodology

The following protocol outlines the lifecycle of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile waste, from generation to final Environmental Health and Safety (EHS) transfer.

Step 1: Waste Segregation

  • Procedure: Isolate 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile waste from strong acids, strong bases, and oxidizing agents. Designate it strictly as "Non-Halogenated Organic Waste" (unless it was used in a reaction with halogenated solvents like dichloromethane)[4].

  • Causality: Nitriles can undergo violent exothermic hydrolysis when mixed with strong acids or bases, potentially releasing highly toxic hydrogen cyanide gas or ammonia. Segregation prevents incompatible chemical reactions in the waste stream[8].

Step 2: Container Selection and Containment

  • Procedure: Transfer the waste into a high-density polyethylene (HDPE) or glass container equipped with a tight-fitting, screw-top lid[8].

  • Causality: HDPE and glass are chemically inert to most non-halogenated organics. A tight-fitting lid prevents the evaporation of volatile components, minimizing inhalation risks and maintaining compliance with Environmental Protection Agency (EPA) regulations regarding open waste containers[8][9].

Step 3: Satellite Accumulation Area (SAA) Storage

  • Procedure: Store the sealed waste container in a designated SAA within the laboratory. The container must be placed inside a secondary containment bin (e.g., a polyethylene tray)[9].

  • Causality: Secondary containment acts as a fail-safe. In the event of primary container failure (e.g., a cracked glass bottle), the secondary bin captures the spill, preventing environmental contamination and chemical spread across the laboratory floor[8][9].

Step 4: Regulatory Labeling

  • Procedure: Affix a standardized "Hazardous Waste" tag to the container the moment the first drop of waste is added. The label must spell out "2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile" completely—do not use chemical formulas or abbreviations. Indicate the primary hazards (e.g., Toxic, Irritant)[8][9].

  • Causality: Accurate labeling is a strict Resource Conservation and Recovery Act (RCRA) requirement. It ensures that EHS personnel and downstream waste brokers know exactly how to handle, transport, and destroy the material (typically via high-temperature incineration)[8][10].

Step 5: EHS Transfer and Final Disposal

  • Procedure: Once the container is full, or reaches the facility's time limit for SAA storage, submit a waste pickup request to your institution's EHS department or a licensed hazardous waste broker[5][9]. Under no circumstances should this chemical be poured down the drain [1][8].

  • Causality: Drain disposal of toxic organics violates the EPA CFR Dilution Prohibition and contaminates municipal water supplies[1]. Licensed professionals possess the infrastructure to safely destroy the compound without releasing toxic nitrogen oxides (NOx) into the atmosphere[5][10].

Waste Management Workflow

G N1 Waste Generation 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile N2 Segregation Identify as Non-Halogenated Organic N1->N2 N3 Containment Transfer to HDPE/Glass Container N2->N3 N4 Labeling Attach EPA/RCRA Compliant Tag N3->N4 N5 Storage Place in Secondary Containment (SAA) N4->N5 N6 Disposal Transfer to EHS / Licensed Broker N5->N6

Laboratory workflow for the compliant disposal of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

References

  • Title: 1310379-32-8|2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)
  • Source: benchchem.
  • Source: echemi.
  • Title: How to Dispose of Acetonitrile?
  • Source: yufenggp.
  • Source: 4cleanair.
  • Source: sigmaaldrich.
  • Source: culturalheritage.
  • Source: epa.
  • Source: vcu.
  • Source: nih.

Sources

Handling

Personal protective equipment for handling 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile

For researchers and drug development professionals, the safe handling of highly functionalized building blocks is a critical prerequisite for successful synthesis and assay development. 2-(1-Ethyl-1H-pyrazol-3-yl)acetoni...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the safe handling of highly functionalized building blocks is a critical prerequisite for successful synthesis and assay development. 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile (CAS: 1171541-96-0) is a highly versatile intermediate frequently utilized in the synthesis of pyrazole-containing therapeutics. However, its unique structural motifs present specific toxicological and handling challenges that require precise, mechanistically grounded safety protocols.

This guide provides an authoritative, step-by-step operational framework for the safe handling, dissolution, and disposal of this compound, ensuring both personnel safety and regulatory compliance.

Mechanistic Hazard Profile

Understanding why a compound is hazardous is the first step in designing an effective safety protocol. The hazards of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile [4] are driven by its two primary functional groups:

  • The Pyrazole Ring (Lipophilicity): The 1-ethyl-1H-pyrazole moiety is highly lipophilic. This chemical property allows the molecule to rapidly partition into and across the lipid bilayers of the stratum corneum (the outermost layer of the skin). Consequently, dermal exposure can lead to rapid systemic absorption.

  • The Aliphatic Nitrile Group (Electrophilicity & Toxicity): The -CH2CN group acts as a mild electrophile. Upon contact with mucous membranes or the respiratory tract, it can cause severe irritation (H315, H319, H335). Furthermore, while aliphatic nitriles are generally more stable than their inorganic cyanide counterparts, extreme metabolic oxidation or exposure to strong acids can theoretically liberate cyanide radicals, making inhalation of aerosolized dust a critical acute toxicity risk (H302, H312, H332).

Personal Protective Equipment (PPE) Matrix

According to OSHA's Personal Protective Equipment standards (29 CFR 1910.132) [2], safety equipment must be tailored not only to the dry compound but also to the specific solvent carrier used during dissolution.

  • Dermal Protection (The Solvent Carrier Effect): When handling the dry powder, standard 5-mil nitrile gloves provide an adequate physical barrier. However, in drug development, this compound is frequently dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). DMSO acts as a powerful carrier solvent, rapidly penetrating nitrile barriers and carrying dissolved solutes directly into the bloodstream. Causality-Driven Choice: When handling solutions of this compound in DMSO/DMF, you must switch to Butyl rubber gloves or use a specialized laminate inner glove (e.g., Silver Shield) to prevent acute systemic toxicity.

  • Respiratory Protection: Handling must be strictly confined to a Class II Type A2 Biological Safety Cabinet or a properly calibrated Chemical Fume Hood.

  • Ocular Protection: ANSI Z87.1 compliant chemical splash goggles are mandatory. Safety glasses with side shields are insufficient due to the risk of solvent splash carrying the highly irritating nitrile compound into the ocular mucosa.

Operational Workflow & Handling Protocol

Every protocol must function as a self-validating system to ensure continuous safety. Follow this step-by-step methodology for weighing and dissolution.

Step 1: Pre-Operation Setup & Validation

  • Action: Purge the chemical fume hood of unnecessary clutter to ensure laminar airflow.

  • Self-Validating Check: Verify inward directional airflow using a tissue or smoke pencil at the sash plane prior to opening the chemical container. A continuous inward draw validates containment efficacy.

Step 2: Weighing and Transfer

  • Action: Tare the anti-static weigh boat. Using a grounded micro-spatula, transfer the 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile slowly to avoid aerosolizing the fine powder.

  • Self-Validating Check: After transferring the sealed vial to the hood, perform a visual inspection of the balance area under a strong light source. Use a damp wipe test on a contrasting dark background to ensure no micro-dust has escaped the primary containment zone. A clean wipe validates the efficacy of your handling technique.

Step 3: Dissolution

  • Action: Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent splashing. Cap the vial immediately and vortex until fully dissolved.

  • Self-Validating Check: Invert the sealed vial over a dry piece of filter paper for 5 seconds. The absence of a wet spot on the paper validates the integrity of the vial seal before it is removed from the fume hood.

Step 4: Post-Operation Decontamination

  • Action: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened wipe (e.g., 70% Isopropanol or 10% bleach solution, depending on compatibility), followed by a dry wipe.

Spill Response & EPA-Compliant Disposal Plan

General laboratory safety and hazard evaluation principles are grounded in the National Research Council's Prudent Practices in the Laboratory [1]. In the event of a spill, immediately isolate the area.

  • Solid Spill: Do not sweep. Cover the powder with damp absorbent pads to prevent aerosolization, then carefully scoop the material into a hazardous waste container.

  • Liquid Spill (Solvent Solution): Apply a compatible chemical absorbent (e.g., vermiculite or a commercial spill kit).

  • Self-Validating Check: Following a spill cleanup, perform a secondary wipe of the area with a solvent-dampened swab. Visual inspection of the swab against a stark white background ensures no residual particulate remains.

Disposal: Disposal must strictly comply with the EPA's Resource Conservation and Recovery Act (RCRA) cradle-to-grave framework [3]. Do not flush this compound or its solutions down the sink. All contaminated gloves, wipes, and empty vials must be placed in a clearly labeled, sealable RCRA-compliant hazardous waste bin designated for "Toxic/Irritant Organic Waste."

Quantitative Data & Material Compatibility

Summarized below are the critical quantitative thresholds and material compatibilities required for safe handling.

Table 1: Hazard Profile and Quantitative Thresholds

Hazard CategoryGHS ClassificationMechanistic CausePrimary Exposure Control
Acute Toxicity H302, H312, H332Nitrile reactivity & pyrazole lipophilicityFume hood, impermeable gloves
Skin Irritation H315Electrophilic attack on epidermal proteinsNitrile (Dry) / Butyl (Solvent)
Eye Irritation H319Mucous membrane interactionANSI Z87.1 Splash Goggles
Respiratory Irritation H335Aerosolized particulate inhalationFume Hood (Face velocity 80-100 fpm)

Table 2: PPE Material Compatibility Matrix

PPE CategoryDry Powder HandlingSolvent Dissolution (e.g., DMSO/DMF)Validation Metric
Dermal (Gloves) 5-mil Nitrile (Double-gloved)Butyl Rubber or Laminate (e.g., Silver Shield)Visual inspection for micro-tears
Ocular Chemical Splash GogglesChemical Splash Goggles + Face ShieldANSI Z87.1 certification mark
Respiratory Chemical Fume HoodChemical Fume HoodAnemometer reading (80-100 fpm)
Body Standard Cotton Lab CoatFlame-Resistant (FR) Lab CoatCuff and button integrity check

Operational Workflow Visualization

G Start Storage Retrieval CAS: 1171541-96-0 PPE Don PPE Matrix (Nitrile/Butyl, Goggles) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Dissolution (Avoid Aerosolization) Hood->Weigh Spill Spill Detected? Weigh->Spill Decon Decontamination (10% Bleach / Absorbent) Spill->Decon Yes Waste RCRA Hazardous Waste Disposal Spill->Waste No Decon->Waste

Operational workflow for safe handling and disposal of 2-(1-Ethyl-1H-pyrazol-3-yl)acetonitrile.

References

  • "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Research Council. National Academies Press.[Link]

  • "Personal Protective Equipment." Occupational Safety and Health Administration (OSHA).[Link]

  • "Learn the Basics of Hazardous Waste." U.S. Environmental Protection Agency (EPA).[Link]

Retrosynthesis Analysis

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